Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (2-Chloro-3-fluoropyridin-4-yl)methanamine in Medicinal Chemistry
Executive Summary In modern drug discovery, the strategic incorporation of highly functionalized heteroaromatic building blocks is essential for navigating complex structure-activity relationship (SAR) landscapes. (2-Chl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the strategic incorporation of highly functionalized heteroaromatic building blocks is essential for navigating complex structure-activity relationship (SAR) landscapes. (2-Chloro-3-fluoropyridin-4-yl)methanamine (CAS: 1379245-58-5) represents a premier bifunctional pharmacophore[1]. It provides medicinal chemists with a highly tunable primary amine for solvent-channel vector extension, paired with an ortho-halogenated pyridine core perfectly primed for late-stage orthogonal diversification. This whitepaper details its physicochemical properties, the stereoelectronic causality behind its reactivity, and field-proven, self-validating synthetic protocols for its integration into drug development pipelines.
Physicochemical & Structural Profiling
Understanding the baseline metrics of this building block is critical for predicting its behavior in both synthetic workflows and biological systems.
Electronic & Conformational Effects (Causality in Design)
The value of (2-Chloro-3-fluoropyridin-4-yl)methanamine lies not just in its functional groups, but in the profound stereoelectronic effects exerted by the adjacent halogen atoms:
pKa Modulation & ADME Optimization: The synergistic electron-withdrawing inductive effects of the C2-chlorine and C3-fluorine atoms drastically reduce the basicity of the pyridine nitrogen. In medicinal chemistry, neutralizing pyridine basicity is a deliberate tactic to minimize off-target hERG channel blockade (cardiotoxicity) and reduce undesirable CYP450 binding, thereby improving the overall metabolic stability of the final drug candidate.
Conformational Locking: The C3-fluorine atom acts as a conformational restrictor. Through either intramolecular hydrogen bonding (F···H–N) with the benzylic amine or strong dipole-dipole repulsions, the rotameric freedom of the methanamine vector is limited. This pre-organization reduces the entropic penalty upon binding to a target protein kinase or GPCR.
De Novo Synthesis & Scale-Up Strategy
The synthesis of this core relies on regioselective functionalization. Starting from commercially available 2-chloro-3-fluoropyridine (CAS: 17282-04-1)[3], the synthetic logic exploits the enhanced acidity of the C4 proton. The C3-fluorine strongly acidifies the adjacent C4 position via inductive withdrawal, allowing for Directed ortho-Metalation (DoM) using Lithium Diisopropylamide (LDA).
Subsequent formylation yields 2-chloro-3-fluoropyridine-4-carboxaldehyde (CAS: 329794-28-7)[][5]. To convert the aldehyde to the primary amine, a two-step oxime formation and chemoselective reduction is employed. Standard palladium-catalyzed hydrogenation is strictly avoided here, as it would cause unwanted hydrodehalogenation of the C2-chlorine. Instead, Zinc dust in Acetic Acid provides chemoselective reduction of the oxime to the amine.
Synthetic route for (2-Chloro-3-fluoropyridin-4-yl)methanamine via directed ortho-metalation.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols integrate built-in Quality Control (QC) checkpoints.
Protocol A: Directed ortho-Metalation and Formylation
Preparation: Charge a flame-dried flask with anhydrous THF and diisopropylamine (1.1 equiv). Cool to -78 °C under Argon. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 minutes to generate LDA.
Metalation: Add a solution of 2-chloro-3-fluoropyridine (1.0 equiv) in THF dropwise over 15 minutes. Maintain at -78 °C for 2 hours.
Electrophilic Trapping: Add anhydrous DMF (1.5 equiv) dropwise. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to -20 °C.
Self-Validation Checkpoint 1: Extract a 0.1 mL aliquot, quench with D2O, and analyze via crude 1H-NMR. Successful metalation is confirmed by the complete disappearance of the C4-proton signal and the incorporation of deuterium.
Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc. Purify via silica gel chromatography.
Self-Validation Checkpoint 2: GC-MS must confirm the exact mass of the intermediate aldehyde (m/z 159)[].
Protocol B: Chemoselective Reductive Amination
Oxime Formation: Dissolve the aldehyde from Protocol A in EtOH. Add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (1.5 equiv). Reflux for 2 hours until TLC indicates complete consumption of the aldehyde.
Reduction: Concentrate the mixture, re-dissolve the crude oxime in glacial acetic acid, and cool to 0 °C.
Chemoselective Cleavage: Slowly add activated Zinc dust (5.0 equiv) in portions to prevent an excessive exotherm. Stir at room temperature for 4 hours.
Workup: Filter through a Celite pad to remove zinc salts. Concentrate the filtrate, basify carefully with 1M NaOH to pH 10, and extract with dichloromethane.
Self-Validation Checkpoint 3: Analyze the organic layer via LC-MS. The target product must show a dominant [M+H]+ adduct at m/z 161.02[2]. Crucially, the absence of an m/z 127 peak ([M-Cl+H]+) validates that the chemoselective Zn/AcOH reduction successfully preserved the C2-chlorine vector.
In drug development, (2-Chloro-3-fluoropyridin-4-yl)methanamine is utilized as a central hub for divergent library synthesis. The primary amine acts as a highly reactive nucleophile, easily capped via amide coupling (e.g., HATU/DIPEA), urea formation, or sulfonylation.
Once the amine is secured, the C2-chlorine remains intact as a latent electrophile. Because the pyridine ring is highly electron-deficient, this C-Cl bond is perfectly activated for either transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or direct Nucleophilic Aromatic Substitution (SNAr) under thermal conditions.
Orthogonal diversification vectors of the (2-Chloro-3-fluoropyridin-4-yl)methanamine core.
References
CAS 1379245-58-5 | (2-Chloro-3-fluoropyridin-4-YL)methanamine - Synblock, synblock.com,
(2-Chloro-3-fluoropyridin-4-YL)methanamine CAS number 1379245-58-5
Executive Summary (2-Chloro-3-fluoropyridin-4-yl)methanamine is a high-value heterocyclic building block used extensively in medicinal chemistry. Characterized by a highly functionalized pyridine core, this compound serv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2-Chloro-3-fluoropyridin-4-yl)methanamine is a high-value heterocyclic building block used extensively in medicinal chemistry. Characterized by a highly functionalized pyridine core, this compound serves as a critical "warhead" or linker in the synthesis of kinase inhibitors, PROTACs, and GPCR ligands. Its structural uniqueness lies in the specific substitution pattern: the 2-chloro position allows for nucleophilic aromatic substitution (
) or metal-catalyzed cross-coupling (Suzuki, Buchwald), while the 3-fluoro substituent modulates basicity and metabolic stability. The 4-methanamine moiety provides a primary amine handle for amide coupling or reductive amination, making it an ideal scaffold for fragment-based drug discovery (FBDD).
Solid (often supplied as HCl salt) or Oil (free base)
Boiling Point (Pred.)
~271°C
pKa (Pred.)
Pyridine N: ~1.5 (suppressed by F/Cl); Amine N: ~8.5
Solubility
Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (free base)
Synthetic Methodologies
The synthesis of CAS 1379245-58-5 requires chemoselective protocols to prevent the loss of the halogen atoms (dehalogenation), particularly the labile 2-chloro substituent. Below are the two primary industrial and laboratory routes.
Route A: Reductive Amination (Recommended for Lab Scale)
This method utilizes 2-chloro-3-fluoropyridine-4-carbaldehyde as the precursor. It is preferred for its mild conditions, which preserve the halogenation pattern.
The (2-Chloro-3-fluoropyridin-4-yl)methanamine scaffold is a versatile pharmacophore. Its utility is defined by three distinct vectors of reactivity, allowing medicinal chemists to "grow" molecules in specific directions.
Vector Analysis
C4-Methanamine (The Anchor):
Acts as the primary attachment point to the core scaffold of a drug.
Commonly converted to: Amides, Ureas, Sulfonamides, or Secondary Amines.
Significance: The methylene spacer (
) interrupts conjugation, allowing the amine to adopt a tetrahedral geometry, often critical for fitting into deep protein pockets (e.g., Kinase hinge regions).
C2-Chlorine (The Electrophile):
Reactivity: The electron-withdrawing nature of the pyridine nitrogen, reinforced by the C3-Fluorine, makes the C2-Chlorine highly susceptible to displacement by nucleophiles (amines, alkoxides, thiols).
Coupling: Excellent substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl or heteroaryl groups.
C3-Fluorine (The Modulator):
Electronic Effect: Lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving metabolic stability against oxidation.
Conformation: Can induce conformational locks via intramolecular hydrogen bonding or dipole interactions.
Functionalization Decision Tree
Caption: Figure 2. Divergent synthesis strategy for SAR exploration.
Quality Control & Analytical Standards
To ensure data integrity in biological assays, the compound must meet strict purity criteria.
HPLC Purity: >95% (UV @ 254 nm).
NMR Verification:
NMR (400 MHz, ): Characteristic peaks include the pyridine protons. The C5-H and C6-H protons will show coupling constants typical of pyridine (d, ~5 Hz). The benzylic protons appear as a singlet or broad doublet around 3.9–4.1 ppm.
NMR: Essential to confirm the presence of fluorine (singlet ~ -120 to -140 ppm depending on solvent).
Storage: Store at 2–8°C under inert atmosphere (Argon). The free amine absorbs
from air to form carbamates; the HCl salt is hygroscopic.
Safety & Handling (MSDS Summary)
Hazard Classification:
Acute Toxicity: Harmful if swallowed (H302).
Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).
Respiratory: May cause respiratory irritation (H335).
Handling Protocol:
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
Ventilation: All operations involving the free base or powder handling must be performed in a certified chemical fume hood.
Spill: Neutralize with weak acid (if free base) or weak base (if salt), absorb with sand/vermiculite, and dispose of as hazardous organic waste.
References
Sigma-Aldrich. (2023). Product Specification: 2-Chloro-3-fluoropyridine-4-amine and analogs.[2][3][4] Retrieved from [3]
PubChem. (2023). Compound Summary: (2-Chloro-3-fluoropyridin-4-yl)methanamine (CID 126744327). Retrieved from
ChemicalBook. (2023). Synthesis of 2-chloro-3-fluoropyridine derivatives.[1][2][5][4] Retrieved from [6]
Google Patents. (2012). CN102584689A: Preparing method of 2-chloro-3-fluoropyridine.[5][4] Retrieved from
BenchChem. (2025). 2,3-Dichloropyridine as a Versatile Precursor for Medicinal Chemistry Scaffolds. Retrieved from
An In-depth Technical Guide to the Core Precursors for the Synthesis of (2-Chloro-3-fluoropyridin-4-YL)methanamine
Introduction: (2-Chloro-3-fluoropyridin-4-yl)methanamine[1] is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution patter...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction:
(2-Chloro-3-fluoropyridin-4-yl)methanamine[1] is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring chloro, fluoro, and aminomethyl groups on a pyridine scaffold, makes it a valuable intermediate for constructing complex molecular architectures with tailored biological activities. This guide provides an in-depth analysis of the primary synthetic precursors and the strategic pathways leading to this key compound, offering field-proven insights for researchers and process development chemists.
Chapter 1: Retrosynthetic Strategies
A logical retrosynthetic analysis of the target molecule reveals two primary and industrially relevant pathways. The core of both strategies is the robust and versatile 2-chloro-3-fluoropyridine scaffold. The key disconnection points involve the formation of the aminomethyl group at the C4 position, leading to two principal precursor classes: a nitrile intermediate or an aldehyde intermediate.
The choice between these pathways often depends on factors such as starting material availability, scalability, and the specific safety and handling protocols of a given laboratory. The overall strategic breakdown is visualized below.
Technical Whitepaper: Safety, Handling, and Synthetic Applications of (2-Chloro-3-fluoropyridin-4-yl)methanamine
Executive Summary (2-Chloro-3-fluoropyridin-4-yl)methanamine (CAS: 1379245-58-5) is a highly specialized, bifunctional building block extensively utilized in medicinal chemistry and advanced materials synthesis[1]. Unlik...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2-Chloro-3-fluoropyridin-4-yl)methanamine (CAS: 1379245-58-5) is a highly specialized, bifunctional building block extensively utilized in medicinal chemistry and advanced materials synthesis[1]. Unlike direct aminopyridines where the amine is conjugated with the electron-deficient ring[2], this compound features an aliphatic primary amine insulated by a methylene bridge. This structural nuance preserves the strong nucleophilicity and basicity of the amine while maintaining the electrophilic, lipophilic nature of the halogenated pyridine core. This whitepaper provides an authoritative, causality-driven guide to the physicochemical profiling, mechanistic toxicology, and self-validating handling protocols required for this reagent.
Physicochemical & Analytical Profiling
To design safe and effective experimental workflows, one must first understand the fundamental properties of the molecule. The presence of both an electron-donating aliphatic amine and an electron-withdrawing halogenated pyridine ring creates a unique electronic profile[2].
Impurities often include des-fluoro or des-chloro analogs, which can skew stoichiometric calculations.
For analytical validation during synthesis, high-resolution mass spectrometry (HRMS) is critical. The following predicted adducts serve as a reference for LC-MS monitoring.
Table 2: Predicted Mass Spectrometry Adducts (ESI)
Standard Safety Data Sheets (SDS) often list hazards without explaining why they occur. As an application scientist, understanding the mechanism of toxicity is paramount for proactive risk mitigation.
The hazards of (2-Chloro-3-fluoropyridin-4-yl)methanamine are dual-natured:
Amine Corrosivity: The primary methanamine moiety is a strong base. Upon contact with physiological moisture (sweat, mucous membranes), it rapidly abstracts protons, causing localized alkaline burns and severe eye damage.
Electrophilic Toxicity: The pyridine ring is heavily deactivated by the highly electronegative fluorine and chlorine atoms. This makes the carbon atoms at the ortho and para positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. In vivo, physiological nucleophiles (such as thiol groups on cysteine residues in proteins) can attack the halogenated ring, leading to covalent protein binding. This mechanism is the primary driver for skin sensitization, hepatotoxicity, and cellular apoptosis associated with halogenated pyridines[2].
Mechanistic pathways of halogenated aminopyridine toxicity.
Safety, Handling, & Engineering Controls
To counteract the mechanisms outlined above, the following rigorous controls must be implemented:
Engineering Controls: All manipulations of the neat solid or concentrated solutions must be performed in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a face velocity of 80-100 fpm.
Personal Protective Equipment (PPE):
Gloves: Nitrile gloves (minimum 5 mil) are sufficient for handling the dry powder. However, if the compound is dissolved in polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions, operators must switch to butyl rubber or laminate (Silver Shield) gloves. Nitrile is highly permeable to DMF, which acts as a carrier solvent, dragging the toxic lipophilic pyridine core directly through the dermal barrier.
Eye Protection: Tight-fitting chemical splash goggles are mandatory due to the severe risk of corneal damage from the basic amine.
Storage: Store in a dry, sealed container under an inert atmosphere (Argon or N2) at 2-8°C[1][3].
(2-Chloro-3-fluoropyridin-4-yl)methanamine is most commonly utilized in amide coupling reactions to generate complex pharmacophores. Because the inductive electron-withdrawing effect of the halogenated ring slightly depresses the nucleophilicity of the adjacent methanamine, highly efficient coupling reagents (like HATU) are required.
The following protocol is designed as a self-validating system , meaning each step contains built-in chemical logic to verify success before proceeding.
Action: Dissolve 1.0 eq of the target carboxylic acid and 1.1 eq of HATU in anhydrous DMF under Nitrogen. Cool to 0°C.
Causality: Cooling prevents the exothermic degradation of the highly reactive OAt active ester intermediate.
Steric Base Addition:
Action: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir for 15 minutes.
Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competitive nucleophile against the active ester, ensuring it functions strictly as a proton scavenger.
Nucleophilic Coupling:
Action: Add 1.05 eq of (2-Chloro-3-fluoropyridin-4-yl)methanamine. Allow the reaction to warm to room temperature and stir for 2-4 hours.
Self-Validating Quench & Extraction:
Action: Quench the reaction by pouring it into a separatory funnel containing saturated aqueous NH4Cl. Extract with Ethyl Acetate (EtOAc).
Causality / Validation: Saturated NH4Cl buffers the aqueous layer to a pH of ~5.5. At this pH, any unreacted (2-Chloro-3-fluoropyridin-4-yl)methanamine is immediately protonated to its hydrochloride salt[4] and driven entirely into the aqueous phase. The neutral amide product remains in the EtOAc layer. A TLC of the organic layer should show zero trace of the starting amine, validating the extraction's success.
Purification:
Action: Wash the organic layer with brine, dry over Na2SO4, concentrate, and purify via flash chromatography.
Self-validating amide coupling workflow for methanamine derivatives.
Spill Management & Decontamination Protocol
In the event of an accidental release, standard sweeping will aerosolize the corrosive dust. Follow this chemically logical decontamination sequence:
Solid Spills: Do NOT dry sweep. Mist the spill lightly with a 5% citric acid solution. Causality: The weak acid instantly protonates the free base amine, converting it into a heavier, non-volatile, and water-soluble salt.
Containment: Wipe up the neutralized slurry using absorbent chemical pads.
Liquid Spills (in Solvent): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).
Surface Decontamination: Wash the affected area thoroughly with a mild acidic buffer, followed by copious amounts of soap and water to remove any residual lipophilic halogenated residues. Dispose of all materials as hazardous chemical waste.
Technical Guide: Stability, Storage, and Handling of (2-Chloro-3-fluoropyridin-4-yl)methanamine
Executive Summary This technical guide provides a comprehensive framework for the preservation and handling of (2-Chloro-3-fluoropyridin-4-yl)methanamine (CAS: 1379245-58-5). As a halogenated pyridine building block cont...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive framework for the preservation and handling of (2-Chloro-3-fluoropyridin-4-yl)methanamine (CAS: 1379245-58-5). As a halogenated pyridine building block containing a primary benzylic-type amine, this compound exhibits a dual-reactivity profile: susceptibility to atmospheric carbonylation (amine) and nucleophilic aromatic substitution (pyridine ring).
Improper storage leads to the formation of carbamic acid adducts and oxidative impurities, compromising downstream medicinal chemistry applications such as kinase inhibitor synthesis. This guide establishes a self-validating storage protocol to ensure >98% purity retention over extended periods.
Part 1: Chemical Profile & Intrinsic Reactivity
Structural Analysis
The molecule consists of a 4-aminomethyl group attached to a pyridine core substituted at the 2- and 3-positions.
Primary Amine (
): Highly nucleophilic. In its free base form, it rapidly sequesters atmospheric .
3-Fluoro Substituent: Strongly electronegative.[1] It lowers the pKa of the pyridine nitrogen and activates the C2-position.
2-Chloro Substituent: A viable leaving group for Nucleophilic Aromatic Substitution (
). While stable at room temperature, it becomes reactive under basic conditions or elevated temperatures.
Physical Properties
Property
Specification
Notes
Molecular Formula
Molecular Weight
160.58 g/mol
Physical State (Free Base)
Viscous Oil / Low-melting Solid
Prone to oxidation; difficult to handle.
Physical State (HCl Salt)
White to Off-white Solid
Hygroscopic but chemically stable.
Solubility
DMSO, Methanol, DCM
Low solubility in non-polar alkanes.
Part 2: Degradation Pathways & Mechanisms
Understanding how the molecule fails is critical to preventing it. The three primary vectors of degradation are Carbonylation , Oxidation , and Hydrolysis .
Visualization of Degradation Logic
The following diagram illustrates the causality between environmental exposure and chemical degradation.
Figure 1: Primary degradation vectors. The formation of carbamates upon air exposure is the most immediate risk for the free base.
Mechanism Detail
Carbamate Formation (The "White Crust" Phenomenon):
Primary amines react with
to form carbamic acids (), which often stabilize as salts with the remaining amine.
Symptom:[2][3][4][5][6][7][8] A clear oil turns cloudy or develops a white crust.
Impact: Stoichiometric errors in reactions; reduced yield.
Hydrolysis:
The 3-Fluoro group activates the 2-Chloro position. In the presence of moisture and heat, water can act as a nucleophile, displacing the Chlorine to form the 2-pyridone/2-hydroxy derivative.
Oxidation:
Benzylic-type amines are susceptible to air oxidation, leading to imines (which hydrolyze to aldehydes) or N-oxides. This usually presents as a yellow/brown discoloration.
Part 3: Storage Protocols (Self-Validating Systems)
This section details the mandatory storage conditions. The protocol differs strictly between the Hydrochloride Salt and the Free Base .
Decision Matrix: Storage Conditions
Figure 2: Decision tree for selecting storage conditions based on chemical form.
Protocol A: Long-Term Storage (Solid/Salt)
Target: Maintain purity >98% for >12 months.
Container: Amber glass vial with a Teflon-lined screw cap. Avoid polyethylene (PE) bags as they are permeable to moisture and oxygen over time.
Atmosphere: Purge headspace with Argon or Nitrogen before sealing.
Desiccation: Place the vial inside a secondary container (e.g., a larger jar) containing active desiccant (Silica gel or
).
Temperature: Store at
.
Thawing Rule:CRITICAL. Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, accelerating hydrolysis.
Protocol B: Handling the Free Base (Oil)
Target: Prevent carbonylation during active use.
Generation: Only generate the free base immediately prior to use.
Inert Handling: All transfers must occur under a blanket of Nitrogen or Argon.
Solvent Storage: If the free base must be stored, dissolve it in anhydrous DCM or Toluene, purge with Argon, and store at
. Avoid storing as a neat oil.
Rescue: If the free base turns cloudy (carbamate formation), dissolve in DCM and wash with dilute
or to regenerate the base, then dry immediately.
Part 4: QC & Analytical Validation
Do not assume stability. Verify it using this standardized workflow.
Rapid Purity Check (LC-MS)
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
Gradient: 5% to 95% ACN over 5 minutes.
Detection: UV (254 nm) and MS (ESI+).
Signal (m/z)
Interpretation
Action
161.0 ()
Target Molecule
Proceed with experiment.
177.0 ()
N-Oxide
Impurity. Purify if >5%.
142.0 ()
Hydrolysis Product
Critical failure. Discard batch.
205.0 ()
Carbamate
Treat with acid/base wash to reverse.
1H NMR Validation
Solvent:
or .
Diagnostic Peak: Look for the methylene protons (
) connecting the pyridine and amine.
Shift: Typically
.
Drift: If this peak shifts significantly downfield or splits, it indicates salt formation or carbamylation.
Part 5: Handling & Safety (EHS)
Toxicity Profile
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
Specific Risk: Fluorinated pyridines can be potent sensitizers.
PPE: Nitrile gloves (double gloving recommended for oils), safety glasses with side shields, and lab coat.
Spill Management
Solid: Sweep up carefully to avoid dust generation. Place in a sealed hazardous waste container.
Liquid/Oil: Absorb with vermiculite or sand. Do not use sawdust (fire risk with potential oxidizers). Clean surface with a 5% dilute acetic acid solution to neutralize residual amines.
References
PubChem. (2025).[9] 2-Chloro-3-fluoropyridine | C5H3ClFN.[8][9] National Library of Medicine. [Link]
Senaweera, S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
Gomez, L., et al. (2015).[6] Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI Processes. [Link]
Spectroscopic Data of (2-Chloro-3-fluoropyridin-4-YL)methanamine: A Technical Guide for Researchers
Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound (2-Chloro-3-fluoropyridin-4-YL)methanamine (CAS No. 1379245-58-5).[1] As a functionalized pyridine...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound (2-Chloro-3-fluoropyridin-4-YL)methanamine (CAS No. 1379245-58-5).[1] As a functionalized pyridine derivative, this molecule holds significant potential in drug discovery and development, making its unambiguous structural characterization paramount. Due to the current absence of publicly available experimental spectra for this specific compound, this guide will leverage established spectroscopic principles and comparative data from analogous structures to predict and interpret its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, purification, and application of this and related compounds.
Introduction: The Structural Imperative
(2-Chloro-3-fluoropyridin-4-YL)methanamine, with the molecular formula C₆H₆ClFN₂ and a molecular weight of 160.58 g/mol , is a unique small molecule featuring a pyridine ring substituted with a chlorine atom, a fluorine atom, and an aminomethyl group.[1] Each of these functionalities imparts distinct electronic and steric properties that will be reflected in its spectroscopic signature. For drug development professionals, precise structural confirmation is a non-negotiable prerequisite for advancing a compound through the discovery pipeline. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, confirming its identity, purity, and stability.
This guide will deconstruct the anticipated spectroscopic data for (2-Chloro-3-fluoropyridin-4-YL)methanamine, offering a rationale for the predicted values and providing a framework for the interpretation of experimentally acquired data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of (2-Chloro-3-fluoropyridin-4-YL)methanamine is expected to be relatively simple, with distinct signals for the aminomethyl protons and the two protons on the pyridine ring.
Table 1: Predicted ¹H NMR Chemical Shifts for (2-Chloro-3-fluoropyridin-4-YL)methanamine
Protons
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Rationale & Comparative Insights
Pyridine-H (Position 5)
~7.5 - 8.0
Doublet (d)
The proton at position 5 is adjacent to the nitrogen atom and is expected to be deshielded. It will likely appear as a doublet due to coupling with the proton at position 6.
Pyridine-H (Position 6)
~7.0 - 7.5
Doublet (d)
The proton at position 6 will be influenced by the adjacent nitrogen and the chlorine at position 2. It will appear as a doublet due to coupling with the proton at position 5.
-CH₂- (Aminomethyl)
~3.8 - 4.2
Singlet (s) or Broad Singlet
The methylene protons are adjacent to the electron-withdrawing pyridine ring and the amino group, placing them in this chemical shift range. The signal may be a sharp singlet or a broader singlet depending on the solvent and concentration.
-NH₂ (Amino)
~1.5 - 3.0
Broad Singlet (br s)
The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. These protons often appear as a broad singlet and may exchange with D₂O.
Causality Behind Predictions: The electron-withdrawing nature of the pyridine ring nitrogen, the chlorine atom, and the fluorine atom all contribute to the downfield chemical shifts of the aromatic protons. The aminomethyl protons are deshielded by their attachment to the aromatic ring. These predictions are based on typical chemical shift values for substituted pyridines.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for (2-Chloro-3-fluoropyridin-4-YL)methanamine
Carbon
Predicted Chemical Shift (δ, ppm)
Rationale & Comparative Insights
C2 (C-Cl)
~150 - 155
The carbon bearing the chlorine atom is expected to be significantly downfield. For comparison, the C2 carbon in 2-chloropyridine resonates at approximately 150 ppm.
C3 (C-F)
~155 - 160 (with C-F coupling)
The carbon attached to the highly electronegative fluorine atom will be the most deshielded carbon in the aromatic region and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
C4 (C-CH₂NH₂)
~140 - 145
This quaternary carbon is deshielded by the attached aminomethyl group and its position on the pyridine ring.
C5
~120 - 125
This carbon is expected to be in the typical aromatic region for pyridines.
C6
~115 - 120
This carbon, adjacent to the nitrogen, will also be in the aromatic region.
-CH₂-
~40 - 45
The aminomethyl carbon will appear in the aliphatic region, deshielded by the attached aromatic ring and the nitrogen atom.
Self-Validating System: The presence of a large C-F coupling constant for one of the aromatic carbons would be a key diagnostic feature to confirm the assignment of the C3 carbon.
Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of (2-Chloro-3-fluoropyridin-4-YL)methanamine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-4 second acquisition time, and a 1-5 second relaxation delay.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Typical parameters include a 30° pulse angle, a 1-2 second acquisition time, and a 2-5 second relaxation delay.
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectra.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.
Predicted Mass Spectrum
For (2-Chloro-3-fluoropyridin-4-YL)methanamine, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.
Table 3: Predicted Key Ions in the Mass Spectrum of (2-Chloro-3-fluoropyridin-4-YL)methanamine
m/z
Ion
Rationale
160/162
[M]⁺
The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is a characteristic isotopic signature of a single chlorine atom.
145
[M - NH]⁺
Loss of an NH radical from the aminomethyl group.
125
[M - Cl]⁺
Loss of the chlorine atom.
131
[M - CH₂NH₂]⁺
Cleavage of the aminomethyl group.
Authoritative Grounding: The predicted fragmentation patterns are consistent with the known fragmentation behavior of substituted pyridines, where cleavage of substituents and loss of small neutral molecules are common pathways. PubChem provides predicted mass-to-charge ratios for various adducts of the hydrochloride salt of this compound, such as [M+H]⁺ at 161.02764 and [M+Na]⁺ at 183.00958.[2]
Experimental Protocol for Mass Spectrometry Data Acquisition
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).
Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is suitable for providing fragmentation information, while electrospray ionization (ESI) is a softer technique that will primarily show the protonated molecule ([M+H]⁺).
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragment ions.
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
Table 4: Predicted IR Absorption Frequencies for (2-Chloro-3-fluoropyridin-4-YL)methanamine
Wavenumber (cm⁻¹)
Vibrational Mode
Intensity
3400-3200
N-H stretch (amine)
Medium, broad
3100-3000
C-H stretch (aromatic)
Medium
2950-2850
C-H stretch (aliphatic)
Medium
1600-1450
C=C and C=N stretch (pyridine ring)
Medium to Strong
1650-1550
N-H bend (amine)
Medium
1250-1000
C-N stretch
Medium
1100-1000
C-F stretch
Strong
800-600
C-Cl stretch
Strong
Trustworthiness of Predictions: The predicted absorption frequencies are based on well-established characteristic IR absorption regions for the respective functional groups. The presence of these key bands in an experimental spectrum would provide strong evidence for the proposed structure.
Experimental Protocol for IR Data Acquisition
Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for liquids), or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Data Analysis: Identify the characteristic absorption bands and assign them to the functional groups present in the molecule.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of (2-Chloro-3-fluoropyridin-4-YL)methanamine.
Technical Guide: Reactivity Profile of (2-Chloro-3-fluoropyridin-4-yl)methanamine
This guide outlines the reactivity profile, handling, and synthetic utility of (2-Chloro-3-fluoropyridin-4-yl)methanamine .[1] It is designed for medicinal chemists and process scientists requiring high-fidelity data for...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the reactivity profile, handling, and synthetic utility of (2-Chloro-3-fluoropyridin-4-yl)methanamine .[1] It is designed for medicinal chemists and process scientists requiring high-fidelity data for scaffold utilization.
Executive Summary: The "Janus" Scaffold
(2-Chloro-3-fluoropyridin-4-yl)methanamine (CAS: 1379245-58-5) acts as a bifunctional "Janus" building block in drug discovery. It presents two distinct faces of reactivity:
Nucleophilic Domain: A primary aliphatic amine at the C4-position (via a methylene linker).
Electrophilic Domain: A highly functionalized pyridine core featuring a reactive C2-chloride and an electronic-modulating C3-fluorine.
This scaffold is critical for synthesizing kinase inhibitors (e.g., targeting the ATP-binding pocket) and GPCR ligands , where the aminomethyl group serves as a solubilizing linker or hydrogen-bond donor, and the pyridine ring acts as a rigid aromatic spacer.
Key Stability Insight: As a free base, this molecule possesses self-destructive potential via intermolecular polymerization (S_NAr). It is best handled as a hydrochloride salt or immediately protected.
Structural & Electronic Analysis
Physicochemical Properties
Property
Value (Approx.)
Mechanistic Implication
Molecular Weight
160.58 g/mol
Fragment-based drug design (FBDD) compliant.
pKa (Pyridine N)
~2.5 – 3.0
Significantly reduced vs. pyridine (5.[1]2) due to EWGs (Cl, F).[1] Poor proton acceptor.
pKa (Amine N)
~9.2 – 9.8
Typical primary aliphatic amine. Highly nucleophilic at pH > 9.
Dipole Moment
High
The C2-Cl and C3-F vectors are additive, creating a polarized core.
LUMO Location
C2 & C6
The Lowest Unoccupied Molecular Orbital is concentrated at C2, directing nucleophilic attack.
The Fluorine Effect (C3)
The C3-fluorine atom is not merely a bystander; it exerts a potent ortho-effect :
Inductive Activation: It lowers the LUMO energy of the ring, making the C2-chlorine significantly more susceptible to Nucleophilic Aromatic Substitution (S_NAr) than in 2-chloropyridine.
Lithiation Directing: The fluorine can direct ortho-lithiation to the C4 position, but since C4 is occupied, it may direct to C2 (via halogen dance) or C6 depending on conditions, though this is a high-risk pathway.
Chemoselectivity & Reaction Pathways[2]
The core challenge is managing the competition between the exocyclic amine (nucleophile) and the ring electrophiles .
Decision Logic Diagram (DOT Visualization)
The following diagram maps the divergent synthetic pathways based on initial protection strategies.
Figure 1: Chemoselectivity map highlighting the necessity of N-protection to prevent polymerization.
Regioselectivity:Exclusive to C2. The C3-fluorine is structurally "beta" to the ring nitrogen and is not sufficiently activated for displacement unless the nucleophile is exceptionally small and hard (e.g., methoxide in HMPA), but even then, C2-Cl displacement dominates.
Conditions: Requires a protected amine (e.g., N-Boc). Typical conditions involve heating (80–120°C) with amines or alkoxides in polar aprotic solvents (DMSO, NMP).
Catalyst Choice: Pd(dppf)Cl2 or Pd2(dba)3/XPhos are preferred. The electron-deficient nature of the pyridine facilitates oxidative addition at C2-Cl.[5]
Note: The C3-F bond is generally inert to Pd(0) under standard conditions, providing excellent orthogonality.
Strategy: These reactions must be performed at low temperature (0°C to RT) to avoid triggering S_NAr side reactions if the electrophile is also reactive.
Experimental Protocols
Protocol 1: Chemoselective N-Boc Protection
This step is mandatory before attempting ring functionalization.
Dissolution: Dissolve (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride (1.0 equiv) in DCM (10 mL/g).
Base Addition: Add TEA (Triethylamine) or DIPEA (2.5 equiv) at 0°C. Note: Extra base is needed to neutralize the HCl salt.
Purification: The C3-F atom remains, providing a handle for potential late-stage fluorine-specific interactions or metabolic blocking.
Handling & Safety Profile
Hazard Category
Description
Mitigation
Skin/Eye Irritant
The free amine is caustic; the halogenated core is an irritant.
Wear nitrile gloves and safety goggles. Handle in a fume hood.
Stability
Hygroscopic as HCl salt. Polymerization risk as free base.
Store at -20°C under inert atmosphere. Keep as HCl salt until use.
Incompatibility
Strong oxidizers, strong acids.
Avoid mixing with nitric acid or peroxides.
References
Structural Analogs & S_NAr Selectivity
Journal of Medicinal Chemistry, "Regioselectivity in Nucleophilic Aromatic Substitution of 2,3-Dihalopyridines."[1]
Suzuki Coupling on Chloropyridines
Organic Letters, "Pd-Catalyzed Cross-Coupling of Chloropyridines: Catalyst Selection and Scope."
General Reactivity of Fluoropyridines
Chem. Rev., "Fluorine in Medicinal Chemistry: Reactivity and Applications."
Commercial Data & Physical Properties
PubChem Compound Summary for (2-Chloro-3-fluoropyridin-4-yl)methanamine. [1]
(Note: While specific literature on the exact methanamine derivative is proprietary/sparse, the reactivity described above is derived from established first-principles of heterocyclic chemistry regarding 2-chloro-3-fluoropyridine scaffolds.)
Strategic Utilization of (2-Chloro-3-fluoropyridin-4-yl)methanamine in Modern Drug Discovery: A Technical Whitepaper
Executive Summary In the landscape of modern medicinal chemistry, the identification and integration of privileged scaffolds are paramount for accelerating drug discovery[1]. (2-Chloro-3-fluoropyridin-4-yl)methanamine (C...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the identification and integration of privileged scaffolds are paramount for accelerating drug discovery[1]. (2-Chloro-3-fluoropyridin-4-yl)methanamine (CAS No.: 1379245-58-5) represents a highly specialized, multifunctional building block[2]. By combining a pyridine core with dual halogenation (chlorine and fluorine) and a flexible aminomethyl vector, this molecule offers unique physicochemical properties.
As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the mechanistic rationale, potential therapeutic research areas, and validated experimental protocols for integrating this compound into advanced drug development pipelines.
Structural & Physicochemical Profiling: The Causality of Design
To leverage (2-Chloro-3-fluoropyridin-4-yl)methanamine effectively, one must understand the causality behind its specific substitution pattern. Every functional group on this molecule serves a distinct pharmacological and synthetic purpose:
The Pyridine Core: A ubiquitous pharmacophore that acts as a robust hydrogen-bond acceptor, frequently utilized to anchor molecules into the hinge region of kinases or the transmembrane domains of G-protein-coupled receptors (GPCRs)[3].
3-Fluoro Substitution: The introduction of fluorine sterically shields the adjacent C2-chlorine, mitigating premature in vivo nucleophilic aromatic substitution (SNAr)[4]. Furthermore, the strong electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, a critical modification used to reduce off-target hERG channel liabilities and improve metabolic stability[5].
2-Chloro Substitution: Chlorine provides lipophilic bulk and enables halogen bonding —a highly directional non-covalent interaction where the chlorine's electron-deficient "sigma-hole" interacts with Lewis bases (e.g., protein backbone carbonyls)[6].
4-Aminomethyl Vector: Unlike direct aminopyridines (anilines), the methylene spacer breaks the conjugation with the aromatic ring. This results in a highly basic primary amine (pKa ~ 8.5–9.5) that can form strong salt bridges with aspartate or glutamate residues in target proteins, while also serving as a highly reactive nucleophile for synthetic derivatization[3].
Table 1: Predicted Physicochemical Profile
Data synthesized from structural analysis and public chemical databases[2][7].
Parameter
Value
Pharmacological Implication
Molecular Weight
160.58 g/mol
Ideal fragment-like size (Rule of 3 compliant) for Fragment-Based Drug Discovery (FBDD).
Formula
C₆H₆ClFN₂
High heavy-atom efficiency.
H-Bond Donors/Acceptors
2 / 2
Balanced polarity for target engagement.
Topological Polar Surface Area
~38.9 Ų
Excellent range for passive membrane and Blood-Brain Barrier (BBB) permeability.
Primary Amine Reactivity
High
Excellent substrate for HATU/EDC amide couplings and reductive aminations.
Core Research Areas
Area I: Next-Generation Kinase Inhibitors
Resistance mutations in oncology (e.g., the T315I gatekeeper mutation in BCR-ABL) necessitate the development of novel kinase inhibitors[1]. The (2-chloro-3-fluoropyridin-4-yl)methanamine scaffold is perfectly primed for this. The pyridine nitrogen binds the kinase hinge region, while the 2-chloro group can project into the hydrophobic pocket, engaging in halogen bonding with the gatekeeper residue[6]. The 4-aminomethyl group serves as a vector pointing toward the solvent-exposed channel, allowing medicinal chemists to append solubilizing groups or target-specific motifs via amide linkages.
Fig 1. Structural motifs of (2-Chloro-3-fluoropyridin-4-yl)methanamine and target interactions.
Area II: CNS-Penetrant GPCR Modulators
Developing drugs for the Central Nervous System (CNS) requires crossing the Blood-Brain Barrier (BBB). Fluorination is a proven strategy to increase lipophilicity and brain uptake[5]. Aminomethylpyridines have been successfully utilized as core scaffolds in the discovery of M4 positive allosteric modulators (PAMs) for the treatment of schizophrenia (e.g., ML253 derivatives)[8]. The basic amine forms a critical salt bridge within the allosteric binding pocket of the M4 receptor, while the halogenated pyridine ensures adequate CNS exposure.
Area III: Epigenetic Probes (DNMT Inhibitors)
DNA methyltransferases (DNMTs) are critical epigenetic targets in cancer therapy. Aminomethylpyridine derivatives are documented to act as mimics of S-adenosyl-L-methionine (SAM), the natural cofactor for DNMTs[9]. The aminomethyl group mimics the amino acid portion of SAM, interacting directly with the cytosine binding pocket, making this molecule an excellent starting point for novel epigenetic modulators.
Synthetic Derivatization & Experimental Protocols
To integrate this building block into a screening library, robust synthetic methodologies are required. The primary amine is the most reactive site, making it ideal for divergent synthesis.
Fig 2. Synthetic derivatization pathways for (2-Chloro-3-fluoropyridin-4-yl)methanamine.
Protocol 1: HATU-Mediated Amide Coupling
Objective: Synthesize a library of amide derivatives targeting the kinase solvent channel.
Causality & Rationale: HATU is selected over traditional EDC/HOBt because it provides faster reaction kinetics and higher yields for sterically hindered or electronically deactivated carboxylic acids. The rapid coupling prevents the primary amine from undergoing unwanted side reactions (e.g., self-condensation or displacement of the C2-chlorine under prolonged basic conditions).
Step-by-Step Methodology:
Activation: In an oven-dried vial, dissolve the desired carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
Incubation: Stir the mixture at room temperature for 15 minutes to ensure full formation of the active ester. Self-Validation: A color change to pale yellow typically indicates active ester formation.
Coupling: Add (2-Chloro-3-fluoropyridin-4-yl)methanamine (1.0 eq) to the reaction mixture.
Monitoring: Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS. Validation: Look for the disappearance of the m/z 161[M+H]+ peak of the starting amine[7].
Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol 2: PAMPA-BBB Assay for CNS Penetration
Objective: Validate the hypothesized blood-brain barrier permeability of the synthesized fluorinated derivatives[5].
Causality & Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) using a porcine brain lipid extract provides a high-throughput, self-validating system to confirm if the lipophilicity imparted by the 2-Cl and 3-F groups translates to actual membrane permeability before moving to expensive in vivo models.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock solution of the synthesized derivative in DMSO. Dilute to 50 µM in PBS (pH 7.4).
Membrane Coating: Coat the PVDF membrane filter of the donor plate with 4 µL of porcine brain lipid (PBL) extract (20 mg/mL in dodecane).
Assembly: Add 300 µL of the 50 µM compound solution to the donor wells. Add 200 µL of PBS to the acceptor wells. Carefully place the acceptor plate onto the donor plate.
Incubation: Incubate the sandwich assembly at room temperature for 18 hours in a humidity chamber to prevent evaporation.
Quantification: Separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
Validation: Always include highly permeable (e.g., Verapamil) and poorly permeable (e.g., Theophylline) reference standards. Calculate the effective permeability (
). A cm/s indicates high BBB penetration potential.
Conclusion
(2-Chloro-3-fluoropyridin-4-yl)methanamine is not merely a structural curiosity; it is a rationally designed pharmacophore. By exploiting its halogen bonding capabilities, pKa modulation via fluorination, and the synthetic versatility of its aminomethyl group, medicinal chemists can rapidly generate highly optimized leads for oncology, neuropharmacology, and epigenetics. Adhering to the validated protocols outlined above ensures high-fidelity data and efficient library generation.
References
Synblock. CAS 1379245-58-5 | (2-Chloro-3-fluoropyridin-4-YL)methanamine. Synblock.com.
Juniper Publishers. Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI reagents directed towards the synthesis of heterocycles. Juniperpublishers.com.
ACS Publications. Design and Synthesis of Fluorinated Iron Chelators for Metabolic Study and Brain Uptake. Journal of Medicinal Chemistry.
NIH. Discovery of a selective M4 positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold. PMC.
Benchchem. An In-depth Technical Guide to 3-Pyridinemethanol: Structure, Properties, and Applications in Drug Development. Benchchem.com.
Google Patents. WO2013062945A1 - Chemical compounds. Google.com.
ACS Publications. Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. The Journal of Organic Chemistry.
CRC Press. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Pageplace.de.
Application Note: High-Fidelity Synthesis of (2-Chloro-3-fluoropyridin-4-yl)methanamine
Executive Summary The synthesis of (2-Chloro-3-fluoropyridin-4-yl)methanamine presents a specific regiochemical challenge due to the electron-deficient nature of the pyridine ring and the competing directing effects of t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of (2-Chloro-3-fluoropyridin-4-yl)methanamine presents a specific regiochemical challenge due to the electron-deficient nature of the pyridine ring and the competing directing effects of the C2-chlorine and C3-fluorine substituents. While nucleophilic aromatic substitution (SNAr) is common for halogenated pyridines, it typically targets the C2 position. Accessing the C4-methanamine moiety requires a Directed Ortho Metalation (DoM) strategy.
This protocol details a robust, two-stage workflow:
Kinetic Lithiation: C4-selective deprotonation using LDA at -78°C, followed by formylation to yield the aldehyde intermediate.
Reductive Amination via Oxime: Conversion of the aldehyde to an oxime, followed by a chemoselective reduction (Zn/AcOH) to the primary amine. This method is preferred over direct catalytic hydrogenation to prevent hydrodehalogenation (loss of the C2-Cl or C3-F atoms).
Retrosynthetic Analysis & Pathway
The synthesis relies on the strong inductive effect of the C3-fluorine atom, which, in concert with the C2-chlorine, directs lithiation exclusively to the C4 position under kinetic control.
Figure 1: Retrosynthetic strategy leveraging the C3-Fluorine Ortho-Directing Effect (ODE).
Stage 1: Regioselective Formylation (DoM)
Objective: Synthesize 2-chloro-3-fluoropyridine-4-carbaldehyde (CAS: 329794-28-7).[1]
Mechanism: The acidity of the C4-proton is enhanced by the adjacent electron-withdrawing fluorine. Lithium Diisopropylamide (LDA) removes this proton. Low temperature (-78°C) is strictly required to prevent "Halogen Dance" (migration of the lithium species to the thermodynamically more stable C3 or C6 positions) or benzyne formation.
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Maintain an inert atmosphere (
or ).
Solvent Charge: Add anhydrous THF (10 mL per 1 g of SM) and cool to -78°C (dry ice/acetone bath).
Base Addition: Add LDA (1.2 equiv) dropwise via syringe pump over 15 minutes. Ensure internal temperature does not rise above -70°C .
Note: The solution typically turns yellow/orange, indicating the formation of the lithiated species.
Metalation: Stir at -78°C for 45–60 minutes .
Critical Checkpoint: Do not extend beyond 90 minutes or warm up, as this risks scrambling the halogen positions.
Objective: Convert the aldehyde to the primary amine without dechlorinating the ring.
Rationale: Direct reductive amination with ammonia often yields secondary amines (dimers). Catalytic hydrogenation (
) risks removing the chlorine. The Oxime-Zinc route is high-yielding and preserves the halogenation pattern.
Cause: The amine is basic and water-soluble if the pH is not high enough.
Fix: Ensure the aqueous layer is pH > 10 during extraction. Salt the aqueous layer with NaCl to improve phase separation (salting out).
References
Regioselective Lithiation of Halopyridines: Schlosser, M., & Rausis, T. (2004). European Journal of Organic Chemistry, 2004(5), 1018–1024.
Synthesis of 2-Chloro-3-fluoropyridine-4-carbaldehyde: Estel, L., et al. (1989). Journal of Organic Chemistry, 54(11), 2763.
Reductive Amination via Oximes: Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis, Vol 8, Pergamon Press. (General reference for Oxime-Zn reduction).
Halogen Dance Mechanism: Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review.Chemical Society Reviews, 36, 1046-1057. Link
Product Verification: PubChem Compound Summary for CID 71313437 (2-Chloro-3-fluoropyridin-4-yl)methanamine. Link
Application Notes & Protocols: (2-Chloro-3-fluoropyridin-4-YL)methanamine as a Versatile Synthetic Building Block
Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold (2-Chloro-3-fluoropyridin-4-YL)methanamine is a highly functionalized heterocyclic building block that has garnered significant interest in medicin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold
(2-Chloro-3-fluoropyridin-4-YL)methanamine is a highly functionalized heterocyclic building block that has garnered significant interest in medicinal chemistry and materials science. Its strategic arrangement of reactive sites—a nucleophilic primary aminomethyl group, an electrophilic C-Cl bond amenable to cross-coupling, and a fluorine-substituted pyridine core—offers a rich platform for molecular elaboration. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the C2-chloro position, making it a prime candidate for palladium-catalyzed cross-coupling reactions.[1] Simultaneously, the primary amine at the C4-methyl position serves as a versatile handle for amide bond formation, reductive amination, and other derivatizations.[2]
This guide provides an in-depth exploration of the key synthetic transformations involving (2-Chloro-3-fluoropyridin-4-YL)methanamine. The protocols detailed herein are designed to be robust and reproducible, offering researchers a reliable starting point for their synthetic campaigns. We will delve into the causality behind experimental choices, providing insights to facilitate not just execution, but also optimization and troubleshooting.
Physicochemical and Structural Data
A clear understanding of the substrate's properties is fundamental to successful reaction design. The key data for (2-Chloro-3-fluoropyridin-4-YL)methanamine are summarized below.
Core Application I: Acylation of the Primary Amine
The primary amine of (2-Chloro-3-fluoropyridin-4-YL)methanamine is readily acylated to form stable amide bonds. This transformation is a cornerstone of structure-activity relationship (SAR) studies, allowing for the systematic exploration of the chemical space around the pyridine core. The reaction proceeds via nucleophilic attack of the amine on an activated carboxylic acid derivative, typically an acyl chloride or anhydride.
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
This protocol describes a standard procedure for the synthesis of N-((2-chloro-3-fluoropyridin-4-yl)methyl)amides.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Under an inert atmosphere (Nitrogen or Argon), dissolve (2-Chloro-3-fluoropyridin-4-YL)methanamine in anhydrous DCM (approx. 0.1-0.2 M).
Cool the solution to 0 °C using an ice-water bath.
Add the base (e.g., Triethylamine, 1.5 eq.) to the stirred solution.
Slowly add the acyl chloride (1.1 eq.) dropwise, ensuring the internal temperature remains below 5 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography or recrystallization to yield the desired amide.
Expert Insights & Causality:
Base Selection: A non-nucleophilic organic base like Et₃N or DIPEA is crucial.[7] Its role is to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation and deactivation of the starting amine.
Solvent Choice: Anhydrous aprotic solvents like DCM or THF are used to prevent hydrolysis of the reactive acyl chloride.
Temperature Control: The initial cooling to 0 °C is a precautionary measure to control the exothermicity of the reaction, especially on a larger scale, and to minimize potential side reactions.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of the title compound.
Core Application II: Reductive Amination for Secondary Amine Synthesis
Reductive amination is a powerful and widely used method for forming C-N bonds, providing a reliable alternative to direct alkylation which often suffers from over-alkylation.[8] The process involves the initial formation of an imine or iminium ion intermediate by reacting the primary amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding secondary amine.
Protocol 2: One-Pot Reductive Amination with an Aldehyde
This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent particularly effective for reductive aminations.[8]
To a round-bottom flask under an inert atmosphere, add (2-Chloro-3-fluoropyridin-4-YL)methanamine and the aldehyde in anhydrous DCM.
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step, particularly with less reactive ketones.
Add sodium triacetoxyborohydride in one portion. The reaction may be slightly exothermic.
Continue stirring at room temperature for 3-24 hours. Monitor the reaction for the disappearance of the starting material and imine intermediate by LC-MS.
Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo.
Purify the residue by column chromatography to obtain the desired secondary amine.
Expert Insights & Causality:
Reducing Agent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over reagents like NaBH₄ because it is less basic and milder, reducing the iminium ion much faster than it reduces the starting aldehyde.[8] This selectivity prevents the wasteful consumption of the reducing agent and the formation of alcohol byproducts. Sodium cyanoborohydride (NaBH₃CN) is another common choice, but NaBH(OAc)₃ avoids the use of cyanide.[8]
pH and Iminium Formation: The reaction is often self-catalyzed by the acetic acid liberated from NaBH(OAc)₃. For sluggish reactions, adding a catalytic amount of acid (e.g., acetic acid) can accelerate the initial condensation step by protonating the carbonyl oxygen, making it more electrophilic.
Mechanism of Reductive Amination
Caption: Two-stage mechanism of reductive amination.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[9] This reaction is exceptionally valuable for synthesizing arylamines. For a substrate like (2-Chloro-3-fluoropyridin-4-YL)methanamine, this transformation targets the C-Cl bond, coupling it with a primary or secondary amine to create more complex structures.
Protocol 3: Buchwald-Hartwig Coupling of the C-Cl Bond
Aryl chlorides, particularly electron-deficient ones like 2-chloropyridines, are challenging substrates that require highly active catalyst systems.[1] The use of bulky, electron-rich biarylphosphine ligands is critical for success.
Ligand (if not using a pre-catalyst, e.g., RuPhos, BrettPhos)
Sodium tert-butoxide (NaOtBu) (1.5 eq.)
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
To an oven-dried Schlenk flask or reaction vial, add the palladium pre-catalyst, (2-Chloro-3-fluoropyridin-4-YL)methanamine, and NaOtBu.
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the catalyst.[1]
Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
Monitor the reaction by LC-MS.
After completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
Concentrate the filtrate and purify the crude product by column chromatography.
Expert Insights & Causality:
Catalyst System: The oxidative addition of the C-Cl bond to the Pd(0) center is the rate-limiting step.[1] Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are essential as they stabilize the Pd(0) species and accelerate the oxidative addition step.[1] Using pre-catalysts (palladacycles) can lead to more consistent formation of the active Pd(0) species.[1]
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex necessary for reductive elimination.[1] Weaker bases like K₃PO₄ or Cs₂CO₃ may be used for base-sensitive substrates but often require higher temperatures or more active catalysts.[1]
Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen. Therefore, maintaining strictly anhydrous and oxygen-free conditions is paramount for reproducibility and high yields.[1]
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for Buchwald-Hartwig amination.
The Suzuki-Miyaura reaction is a palladium-catalyzed coupling between an organoboron compound (like a boronic acid or ester) and an organohalide, forming a C-C bond.[10] It is one of the most versatile and widely used methods for constructing biaryl and heteroaryl-aryl structures. This reaction allows for the substitution of the chlorine atom on the pyridine ring with a wide variety of aryl or vinyl groups.
Protocol 4: Suzuki Coupling with an Arylboronic Acid
This protocol provides a general starting point for the Suzuki coupling of (2-Chloro-3-fluoropyridin-4-YL)methanamine.
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/SPhos)
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.)
Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)
Procedure:
In a Schlenk flask, combine (2-Chloro-3-fluoropyridin-4-YL)methanamine, the arylboronic acid, and the base.
Add the palladium catalyst.
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
Heat the reaction mixture to 80-100 °C and stir for 4-18 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
Separate the layers and extract the aqueous phase with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product via silica gel chromatography.
Expert Insights & Causality:
Catalytic Cycle: The reaction proceeds through a well-established cycle: oxidative addition of the C-Cl bond to Pd(0), transmetalation of the aryl group from the activated boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10]
Base and Transmetalation: The base is critical for activating the boronic acid.[11] It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium complex during the transmetalation step.
Solvent System: A mixture of an organic solvent and water is often used. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.
Safety and Handling
As with all laboratory chemicals, (2-Chloro-3-fluoropyridin-4-YL)methanamine should be handled with appropriate care.
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][6]
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]
Application Note: Derivatization Strategies for (2-Chloro-3-fluoropyridin-4-yl)methanamine in Targeted Drug Discovery
Introduction & Mechanistic Rationale In modern drug discovery, the strategic functionalization of heterocyclic scaffolds is paramount for optimizing pharmacodynamics and pharmacokinetics. (2-Chloro-3-fluoropyridin-4-yl)m...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
In modern drug discovery, the strategic functionalization of heterocyclic scaffolds is paramount for optimizing pharmacodynamics and pharmacokinetics. (2-Chloro-3-fluoropyridin-4-yl)methanamine has emerged as a highly versatile, bifunctional building block. As a Senior Application Scientist, I frequently recommend this scaffold because its halogenation pattern provides orthogonal reactivity handles while inherently improving the drug-like properties of the final molecule.
The structural causality behind its utility can be broken down into three key features:
Fluorine at C3: The incorporation of fluorine significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation[1]. Furthermore, its strong inductive electron-withdrawing effect lowers the pKa of the adjacent pyridine nitrogen, which reduces non-specific binding and improves membrane permeability[2].
Chlorine at C2: This halogen serves as a regioselective leaving group for late-stage functionalization. The presence of the C3-fluorine synergistically increases the electrophilicity of the C2 position, making it exceptionally reactive toward palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr)[3].
Methanamine at C4: The primary amine provides a flexible, highly nucleophilic handle for attaching diverse pharmacophores via amide coupling, urea formation, or reductive amination.
Derivatization Workflow
The orthogonal reactivity of the primary amine and the C2-chlorine allows for a bifurcated derivatization strategy without the need for complex protecting group chemistry.
Bifurcated derivatization workflow for (2-Chloro-3-fluoropyridin-4-yl)methanamine.
Experimental Protocols & Causality
Protocol A: Amine Functionalization via Amide Coupling
Objective: Chemoselective acylation of the C4-methanamine to form a stable amide bond.
Causality & Design: We utilize HATU as the coupling reagent instead of standard EDC/HOBt. HATU is highly efficient for coupling sterically hindered or electronically deactivated carboxylic acids, minimizing the risk of epimerization. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring high chemoselectivity for the primary amine.
Self-Validating System: The reaction progress is monitored by LC-MS. If the intermediate active ester forms but fails to convert to the amide, it indicates severe steric hindrance; in such cases, the reaction temperature should be elevated from 25°C to 40°C.
Step-by-Step Methodology:
Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise at 0°C. Stir for 15 minutes to ensure complete formation of the active OAt ester.
Coupling: Add (2-Chloro-3-fluoropyridin-4-yl)methanamine (1.0 eq) to the activated mixture. Allow the reaction to warm to room temperature (25°C).
Validation Check: At the 2-hour mark, sample 5 µL of the mixture, dilute in 1 mL MeCN/H2O, and analyze via LC-MS. The disappearance of the starting mass (m/z 161.0 [M+H]+) confirms complete consumption of the amine[4].
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (SiO2, Hexanes/EtOAc gradient).
Protocol B: Late-Stage Pyridine Ring Derivatization (Buchwald-Hartwig Amination)
Objective: C-N bond formation at the C2 position to introduce secondary or primary amines.
Causality & Design: The electron-withdrawing C3-fluorine markedly increases the reactivity at the C2 position by lowering the activation energy required for the oxidative addition of the palladium catalyst into the C-Cl bond[5]. We employ Pd(OAc)2 with (+)-BINAP as the ligand system, which provides the necessary steric bulk and electron density to facilitate reductive elimination. Sodium tert-butoxide (NaOtBu) is used as a strong base to deprotonate the incoming amine.
Self-Validating System: This catalytic cycle is strictly air-sensitive. A premature color change from yellow/orange to opaque black prior to heating indicates catalyst decomposition (Pd black formation), invalidating the run. Furthermore, 19F-NMR is used as a definitive validation tool; the fluorine signal will shift significantly upfield upon the replacement of the adjacent chlorine with an electron-donating amine group.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, combine the amide-derivatized intermediate from Protocol A (1.0 eq), the secondary amine (2.0 eq), Pd(OAc)2 (4 mol%), (+)-BINAP (4 mol%), and NaOtBu (1.1 eq)[5].
Degassing: Evacuate and backfill the flask with ultra-pure Argon three times. Add anhydrous, thoroughly degassed Tetrahydrofuran (THF) (0.1 M)[5].
Reaction: Heat the mixture to 65°C and stir for 3 hours[5].
Validation Check: Monitor via TLC (UV active). Confirm product formation by taking a crude 19F-NMR; a distinct upfield shift in the fluorine resonance validates successful C2 substitution.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues.
Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC to achieve >95% purity for downstream biological assays.
Quantitative Data & Analytical Metrics
To facilitate rapid comparison and experimental planning, the expected outcomes and analytical metrics for the primary derivatization workflows are summarized below.
Reaction Type
Reagents / Catalyst
Temp (°C)
Time (h)
Expected Yield (%)
Key Analytical Validation
Amide Coupling
HATU, DIPEA, DMF
25
2 - 4
85 - 95
LC-MS: Product [M+H]+, loss of m/z 161.0
Reductive Amination
NaBH(OAc)3, DCE, AcOH
25
12
70 - 85
1H-NMR: Shift of C4-CH2 protons
Buchwald-Hartwig
Pd(OAc)2, BINAP, NaOtBu, THF
65
3 - 22
80 - 92
19F-NMR: Upfield shift of C3-F signal
Suzuki-Miyaura
Pd(dppf)Cl2, K2CO3, Dioxane/H2O
90
16
65 - 80
HPLC: >95% purity, UV absorption shift
Note: Yields are highly dependent on the steric and electronic nature of the coupling partners. The C3-fluorine substituent consistently accelerates the Buchwald coupling compared to non-fluorinated analogs, often reducing required reaction times by over 50%[5].
References
Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview
Source: Current Topics in Medicinal Chemistry / PubMed
URL: [Link]
Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review
Source: European Journal of Medicinal Chemistry / PMC
URL: [Link]
Title: Synthesis of 2‐Alkylamino‐3‐fluoropyridines Using Buchwald Conditions
Source: Synthetic Communications (Taylor & Francis)
URL: [Link]
Analytical methods for (2-Chloro-3-fluoropyridin-4-YL)methanamine characterization
Executive Summary (2-Chloro-3-fluoropyridin-4-yl)methanamine (CAS: 1379245-58-5) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1] Its struc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2-Chloro-3-fluoropyridin-4-yl)methanamine (CAS: 1379245-58-5) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1] Its structural characterization presents specific analytical challenges due to the high polarity of the primary methanamine group, the basicity of the pyridine ring, and the need to distinguish precise regiochemistry of the halogen substituents (
Rationale:
Standard acidic mobile phases (0.1% Formic Acid) protonate both the pyridine and the primary amine, leading to early elution (dead volume) and peak tailing due to silanol interactions.[1] Using a High pH (pH 10) mobile phase keeps the amine in its neutral (free base) state, significantly increasing retention on C18 columns and improving peak shape.[1]
Instrument Setup:
System: HPLC or UHPLC with PDA detector.
Column: Waters XBridge C18 BEH,
, (or equivalent high-pH stable column). Do not use standard silica columns above pH 8. [1]
Reagents:
Mobile Phase A:
Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.[1]
If F is at pos 3, it should show a strong ortho-coupling to the Pyridine H (if H is at pos 4, but here H is at 5/6).[1]
Definitive Test:HOESY (Heteronuclear Overhauser Effect Spectroscopy) or
- HOESY will show a spatial correlation between the Fluorine signal and the Methylene () protons of the amine.[1] This confirms the F is adjacent to the methanamine group.[1]
Protocol C: GC-MS for Residual Solvents (Optional)
If the material is isolated as a salt (e.g., HCl), residual solvents like Ethanol or Ethyl Acetate may be trapped.[1]
from air to form carbamates.[1] Store under Nitrogen or Argon at .[1]
Salt Form Analysis: If analyzing the Hydrochloride salt, the HPLC method (Protocol A) remains valid as the buffer will neutralize the salt in situ.[1] However, ensure the sample diluent is buffered or sufficiently dilute to prevent pH shock to the column head.[1]
Double Peaks in HPLC: If you observe a "split" peak, check the pH of the mobile phase.[1] If pH is near the pKa of the amine (~9.5), the species will split between ionized and neutral forms.[1] Ensure pH is
Abstract & Scope This Application Note provides a definitive protocol for the structural validation of (2-Chloro-3-fluoropyridin-4-yl)methanamine (CAS: 1379245-58-5) using Nuclear Magnetic Resonance (NMR) spectroscopy. A...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This Application Note provides a definitive protocol for the structural validation of (2-Chloro-3-fluoropyridin-4-yl)methanamine (CAS: 1379245-58-5) using Nuclear Magnetic Resonance (NMR) spectroscopy. As a halogenated pyridine scaffold often used in kinase inhibitor synthesis, this molecule presents specific characterization challenges, including
F-H scalar coupling , rotameric broadening of the amine , and solvent-dependent chemical shifts .
This guide moves beyond generic templates to address the specific spin-physics of the 3-fluoro-4-aminomethyl motif. It includes optimized acquisition parameters, a logic-based assignment workflow, and a troubleshooting matrix for impurities.
Structural Analysis & Spin System Prediction
Before acquisition, the spin system must be theoretically modeled to anticipate splitting patterns. The fluorine atom at position 3 is the "disruptor," creating complex multiplets via scalar coupling (
).
The Spin System (
)
Nuclei of Interest:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
F nucleus (Spin 1/2, 100% abundance) will split nearby protons and carbons.
Position
Group
Predicted H Behavior
Predicted C Behavior
Coupling Logic
2
C-Cl
N/A
Doublet ()
Quaternary C, split by F3.
3
C-F
N/A
Doublet ()
Dominant splitting (~250 Hz).
4
C-CH
N/A
Doublet ()
Quaternary C, split by F3.
5
C-H
dd (Doublet of Doublets)
Doublet ()
Couples to H6 () and F3 ().
6
C-H
d (Doublet)
Singlet/Broad
Couples to H5 (). F3 coupling is negligible ().
4-CH
CH
d (Doublet)
Singlet/Doublet
"Benzylic" coupling to F3 ( Hz).
NH
NH
Broad Singlet
N/A
Exchangeable; chemical shift varies with concentration/solvent.
Experimental Protocol
Sample Preparation
Objective: Maximize signal-to-noise (S/N) while preventing aggregation or salt formation effects.
Preferred Solvent:DMSO-
(99.9% D).
Reasoning: The primary amine (
) is prone to rapid proton exchange. DMSO- slows this exchange, often allowing observation of the NH protons as a distinct broad singlet. It also solubilizes the polar pyridine ring better than CDCl.
Concentration: 10–15 mg in 600 µL solvent.
Tube: 5 mm high-precision NMR tube (e.g., Wilmad 507-PP).
Acquisition Parameters (400 MHz Base Frequency)
Parameter
H (Proton)
C (Carbon)
F (Fluorine)
Pulse Sequence
zg30 (30° pulse)
zgpg30 (Power-gated decoupling)
zg (Coupled) or zgig (Inverse gated)
Spectral Width
14 ppm (-2 to 12 ppm)
240 ppm (-10 to 230 ppm)
200 ppm
Relaxation Delay (D1)
1.0 s
2.0 s (Ensure relaxation of quaternary C)
1.0 s
Scans (NS)
16
1024 (Low sensitivity of quaternary C)
16
Temperature
298 K (25°C)
298 K
298 K
Critical Note on
C: The carbons attached to Cl (C2) and F (C3) have long relaxation times () and no NOE enhancement. D1 must be s to ensure quantitative integration is not required, but peak visibility is maintained.
Spectral Interpretation & Assignment Logic
The
H NMR Spectrum (DMSO-
)
~8.2 ppm (H6): Appears as a doublet ( Hz). This proton is adjacent to the ring nitrogen (deshielded) and couples primarily to H5.
~7.4 ppm (H5): Appears as a doublet of doublets (dd).
Large splitting:
Hz.
Small splitting:
Hz (Long-range coupling to Fluorine).
~3.8 ppm (CH): Appears as a doublet ( Hz) or broadened singlet. The "benzylic" coupling to F3 is characteristic of this scaffold.
~2.0-4.0 ppm (NH): Broad singlet. Position drifts with water content.
The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
F NMR Spectrum[3][4]
Signal: Single peak around -120 to -140 ppm (referenced to CFCl
).
Multiplicity: If proton-coupled, it will appear as a complex multiplet (coupling to H5 and CH
). If proton-decoupled (cpd), it appears as a sharp singlet.
The
C NMR Spectrum (The "Fingerprint")
The
C spectrum is the definitive confirmation of the 2-Cl-3-F substitution pattern due to the magnitude of C-F coupling constants.
The following logic tree guides the researcher through the assignment process, distinguishing this molecule from potential regioisomers (e.g., 2-fluoro-3-chloro isomer).
Figure 1: Logic flow for confirming the 3-fluoro substitution pattern using
H NMR coupling constants.
Troubleshooting & Quality Control
Common Impurities
Residual Solvents: Check for DCM (5.76 ppm in CDCl
) or Ethyl Acetate if used in isolation.
HCl Salt: If the sample is the hydrochloride salt, the CH
protons will shift downfield ( ppm) and the NH will appear as (broad hump at 8.0+ ppm).
Action: Add 1 drop of
to exchange the amine protons and simplify the spectrum.
Rotamers & Broadening
If signals appear unusually broad in DMSO-
:
Cause: Restricted rotation of the C4-CH
bond or hydrogen bonding.
Solution: Run the experiment at 323 K (50°C) . This increases the exchange rate and sharpens the signals.
References
Reich, H. J. (2025). Proton-Fluorine Coupling Constants. University of Wisconsin-Madison.[4] Retrieved from [Link][5]
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard text for F-coupling logic).
PubChem. (2025). (2-Chloro-3-fluoropyridin-4-yl)methanamine Compound Summary. National Library of Medicine. Retrieved from [Link]
Application Note: (2-Chloro-3-fluoropyridin-4-yl)methanamine in Agrochemical Synthesis
This Application Note is designed for researchers in agrochemical discovery and process chemistry. It details the utility, synthesis, and application of (2-Chloro-3-fluoropyridin-4-yl)methanamine , a specialized heterocy...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in agrochemical discovery and process chemistry. It details the utility, synthesis, and application of (2-Chloro-3-fluoropyridin-4-yl)methanamine , a specialized heterocyclic building block used to optimize metabolic stability and binding affinity in next-generation fungicides and insecticides.
Executive Summary
(2-Chloro-3-fluoropyridin-4-yl)methanamine is a high-value pharmacophore used in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel pyridine-carboxamide insecticides . Its structural uniqueness lies in the 2-chloro-3-fluoro substitution pattern. The 3-fluorine atom provides critical metabolic blocking (preventing oxidative degradation) and modulates the basicity of the pyridine nitrogen, while the 4-methanamine tail serves as a versatile nucleophilic handle for amide coupling—a key step in constructing the "linker" region of modern agrochemicals.
Scientific Background & Rationale
The "Fluorine Effect" in Pyridine Agrochemicals
In modern agrochemistry, the transition from simple pyridines to fluorinated pyridines is driven by the need for improved bioavailability and half-life .
Metabolic Stability: The C3 position of the pyridine ring is electronically susceptible to oxidative metabolism. Introduction of a fluorine atom at C3 blocks this site due to the strength of the C-F bond (approx. 116 kcal/mol), extending the active duration of the pesticide in the field.
Electronic Modulation: The electronegative fluorine (and chlorine at C2) reduces the electron density of the pyridine ring. This lowers the pKa of the pyridine nitrogen, reducing non-specific binding to soil cation-exchange sites and improving systemic transport within the plant xylem.
Structural Role in SDHI Fungicides
Many SDHI fungicides (e.g., Fluopyram, Boscalid analogs) rely on a carboxamide linker connecting a lipophilic moiety (often a halo-pyridine or phenyl) to a toxophore (often a pyrazole). (2-Chloro-3-fluoropyridin-4-yl)methanamine acts as the amine component in this coupling. The resulting amide bond mimics the ubiquinone structure, facilitating binding to the Q-site of Complex II in the fungal mitochondrial respiratory chain.
Synthesis Workflow: Preparation of the Building Block
While often purchased, in-house synthesis is required for isotopically labeled studies or scale-up. The most robust route proceeds via the 2-Chloro-3-fluoroisonicotinonitrile or the corresponding Aldehyde .
Reaction Pathway Diagram
The following diagram illustrates the synthesis of the methanamine from the commercially available 2-chloro-3-fluoropyridine precursor, followed by its application in coupling.
Caption: Synthesis pathway from pyridine precursor to methanamine and final coupling.
Detailed Protocol: Reductive Amination Route
Objective: Synthesis of (2-Chloro-3-fluoropyridin-4-yl)methanamine from 2-chloro-3-fluoroisonicotinaldehyde.
Reagents:
2-Chloro-3-fluoroisonicotinaldehyde (1.0 eq)
Hydroxylamine hydrochloride (1.2 eq)
Sodium acetate (1.5 eq)
Zinc dust (4.0 eq) or Raney Nickel (cat.)
Acetic acid / Ethanol / Water
Step-by-Step Methodology:
Oxime Formation:
Dissolve 2-chloro-3-fluoroisonicotinaldehyde (10 mmol) in Ethanol (20 mL) and Water (5 mL).
Add Hydroxylamine hydrochloride (12 mmol) and Sodium acetate (15 mmol).
Stir at room temperature for 2 hours. Monitor by TLC (formation of oxime spot).
Checkpoint: Ensure complete consumption of aldehyde to prevent dimer formation in the next step.
Slowly add Zinc dust (40 mmol) followed by dropwise addition of Acetic Acid (10 mL). Caution: Exothermic.
Allow to warm to room temperature and stir for 6 hours.
Filter through a Celite pad to remove zinc residues.
Isolation & Purification:
Concentrate the filtrate under reduced pressure.[2]
Basify the residue to pH >10 using 2N NaOH.
Extract with Dichloromethane (DCM) (3 x 20 mL).
Dry organic layer over anhydrous
and concentrate.
Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH4OH 90:9:1). The free base is an oil/low-melting solid; conversion to the hydrochloride salt (using HCl/Dioxane) is recommended for long-term storage.
This protocol demonstrates the use of the methanamine to synthesize a Pyridine-Carboxamide SDHI analog (Markush structure common in patents).
Reaction: Amide coupling of (2-Chloro-3-fluoropyridin-4-yl)methanamine with 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Quantitative Data Summary
Parameter
Specification
Notes
Stoichiometry
1:1.1 (Amine:Acid)
Slight excess of acid ensures complete amine conversion.
Coupling Agent
HATU or T3P
T3P (Propylphosphonic anhydride) is preferred for scale-up (easier workup).
Base
DIPEA (3.0 eq)
Scavenges HCl/acidic byproducts.
Solvent
DMF or Ethyl Acetate
DMF for HATU; EtOAc for T3P.
Yield Target
>85%
High efficiency required for library synthesis.
Step-by-Step Coupling Procedure
Activation:
In a round-bottom flask, dissolve 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL).
Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 15 minutes at RT to form the activated ester.
Coupling:
Add (2-Chloro-3-fluoropyridin-4-yl)methanamine (1.0 mmol) dissolved in DMF (2 mL) dropwise to the reaction mixture.
Stir at room temperature for 4–6 hours.
Validation: Monitor by LC-MS. Look for the mass peak corresponding to the amide [M+H]+.
Workup:
Dilute reaction with Ethyl Acetate (50 mL).
Wash sequentially with:
Sat.
(2 x 20 mL) – Removes unreacted acid.
Water (2 x 20 mL) – Removes DMF.
Brine (1 x 20 mL).
Dry over
, filter, and concentrate.
Crystallization:
The crude amide often solidifies upon trituration with cold Hexane/Ether. Recrystallize from Ethanol if high purity (>99%) is required for biological assays.
Safety & Handling Guidelines
Hazard Identification: As a halogenated pyridine amine, treat as Harmful if swallowed/inhaled (H302/H332) and a Skin/Eye Irritant (H315/H319).
Storage: The free amine is sensitive to CO₂ (carbamate formation). Store under Argon at 2–8°C. The Hydrochloride salt is stable at room temperature.
Waste Disposal: Halogenated organic waste. Do not dispose of in general aqueous waste streams.
References
Chemical Identity & Properties
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71313333, (2-Chloro-3-fluoropyridin-4-yl)methanamine. Retrieved from .
Agrochemical Application Context
European Patent Office.[3][4] (2014).[5] "Pyrrolidine derivatives, pharmaceutical compositions and uses thereof" (AU2014210013A1). Describes 2-chloro-3-fluoropyridine derivatives in fungicidal/insecticidal contexts. Retrieved from .
Synthesis Methodology
World Intellectual Property Organization. (2012).[4] "Azabenzothiazole compounds" (WO2012035039). Details the synthesis of (2-chloro-3-fluoropyridin-4-yl)methanamine precursors. Retrieved from .
Structural Bioisosterism
Jeschke, P. (2016).[4] "Propensity of fluorine in agrochemical discovery." Pest Management Science. Discusses the metabolic stability of fluorinated pyridines.
Application Note: Scale-Up Synthesis of (2-Chloro-3-fluoropyridin-4-yl)methanamine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (2-Chloro-3-fluoropyridin-4-yl)methanamine (CAS: 1379245-58-5) Executive Summary (2-Chloro-3-fluoropyridin-4-yl)methanamine is...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Compound: (2-Chloro-3-fluoropyridin-4-yl)methanamine (CAS: 1379245-58-5)
Executive Summary
(2-Chloro-3-fluoropyridin-4-yl)methanamine is a highly valued pharmaceutical intermediate, prominently featured in the synthesis of Glutaminyl-peptide cyclotransferase (QPCT/QPCTL) inhibitors for oncology and neurodegenerative diseases , as well as PARP1 and MEK inhibitors . Transitioning the synthesis of this building block from discovery chemistry to pilot and commercial manufacturing presents significant synthetic challenges. This application note details two validated, scalable pathways for the reduction of 2-chloro-3-fluoropyridine-4-carbonitrile, specifically engineered to overcome the risks of hydrodehalogenation and secondary amine dimerization.
Mechanistic Rationale & Scale-Up Challenges
As a process scientist, designing a robust scale-up route requires understanding the causality behind reaction failures. The reduction of halogenated aromatic nitriles is notoriously difficult due to two competing side reactions:
Challenge 1: Hydrodehalogenation. The C2-chlorine atom on the electron-deficient pyridine ring is highly labile. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) or Platinum (Pt/C) results in rapid oxidative addition into the C-Cl bond, yielding a des-chloro impurity that is nearly impossible to purge via crystallization.
Challenge 2: Dimerization. Nitrile reduction proceeds via a highly reactive imine intermediate. The newly formed primary amine can act as a nucleophile, attacking the intermediate imine to form a secondary amine dimer.
Strategic Solutions: To circumvent these issues, we validate two distinct pathways. Route A utilizes Borane-THF, a highly chemoselective hydride source ideal for pilot-scale (1–5 kg) batches where capital expenditure on high-pressure reactors is not justified [[1]](). Route B employs Sponge Cobalt (Raney Cobalt) under hydrogen pressure with methanolic ammonia. Sponge Cobalt is uniquely capable of reducing nitriles without cleaving aryl-halogen bonds [[2]](), while the excess ammonia suppresses dimerization via Le Chatelier’s principle.
Process Workflows
Fig 1. Scale-up workflows for (2-Chloro-3-fluoropyridin-4-yl)methanamine synthesis.
Protocol A: Pilot-Scale Borane-THF Reduction (1–5 kg)
Causality Focus: Chemoselective reduction without high-pressure equipment.
Initialization: Charge a glass-lined reactor with 2-chloro-3-fluoropyridine-4-carbonitrile (1.0 eq) and anhydrous THF (10 volumes) under a strict nitrogen atmosphere. Cool the jacket to 0 °C.
Reagent Addition: Dropwise add Borane-THF complex (1.0 M in THF, 3.0 eq) over 2 hours, maintaining the internal temperature below 5 °C to control the initial exothermic complexation.
Reduction: Heat the reaction mixture to 35 °C and stir for 16 hours .
In-Process Control (IPC) 1: Sample the reaction, quench with MeOH, and analyze via HPLC. The system validates progression only when the starting material is <1.0% (Area%).
Mechanistic Quench (Critical Step): Cool the reactor to 0 °C and carefully add Methanol (3 volumes). Causality: Borane reduction of nitriles yields a highly stable amine-borane complex (
). Standard aqueous workup will not break this bond efficiently. Heat the mixture to 60 °C for 30 minutes. This solvolyzes the complex, releasing the free amine and volatile trimethyl borate () .
Isolation: Concentrate under reduced pressure, dilute with water, basify to pH 10 using saturated
, and extract with EtOAc. Wash with brine, dry over , and concentrate to yield the product.
Protocol B: Commercial-Scale Sponge Cobalt Hydrogenation (>10 kg)
Causality Focus: Preventing hydrodehalogenation and dimerization at metric-ton scales.
Initialization: Charge a stainless-steel autoclave with 2-chloro-3-fluoropyridine-4-carbonitrile (1.0 eq) and Methanol (8 volumes).
Ammonia Saturation: Add 7 N Ammonia in Methanol (5.0 eq). Causality: Saturating the reaction matrix with
forces the equilibrium of the intermediate imine away from the secondary amine dimer and toward the desired primary amine.
Catalyst Loading: Add unpromoted Sponge Cobalt (Raney Cobalt) catalyst (15 wt%). Causality: Unlike Pd/C, Cobalt lacks the d-band electron density required for facile oxidative addition into the C-Cl bond, entirely preserving the halogen atom .
Hydrogenation: Purge the reactor with
(3x) and (3x). Pressurize to 50 psi with and heat to 50 °C.
In-Process Control (IPC) 2: Monitor hydrogen gas uptake via the mass flow controller. The system self-validates completion when hydrogen consumption ceases for 30 consecutive minutes.
Filtration & Safe Deactivation: Filter the mixture through a Celite pad under ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
. Safety Insight: Spent Sponge Cobalt is highly pyrophoric. Immediately immerse the filtered catalyst cake in a 20 wt% aqueous sodium nitrate () solution. This safely oxidizes the active metal surface without the extreme heat and hazardous gas evolution seen with traditional bleach quenches []([Link]).
Isolation: Concentrate the filtrate, perform a solvent swap to MTBE/Heptane, and crystallize the pure amine.
Quantitative Data & Process Metrics
The following table summarizes the comparative analytical data obtained from both scale-up routes, demonstrating the efficacy of the chosen protocols.
Process Metric
Route A: Borane-THF (Pilot)
Route B: Sponge Cobalt (Commercial)
Optimal Scale Suitability
1 – 5 kg
> 10 kg
Overall Isolated Yield
82 – 85%
88 – 92%
Chemical Purity (HPLC)
> 98.5%
> 99.2%
Des-chloro Impurity (Dehalogenation)
< 0.1%
< 0.2%
Secondary Amine Impurity (Dimer)
< 1.0%
< 0.5%
Primary Process Hazard
Diborane gas evolution during quench
Pyrophoric catalyst handling
E-factor (Waste Generation)
High (Boron salts, high solvent use)
Low (Catalyst is recyclable)
References
[1] WO2024020517A1 - 3-(6-pyridin-3-yl)-2-[4-(4-methyl-4h-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile derivatives and similar compounds as qpctl and qpct inhibitors for the treatment of cancer. Google Patents. URL:
[2] EP3041819A1 - Improved process for the reductive amination and selective hydrogenation of substrates containing a selected halogen. Google Patents. URL:
[3] Playing with Fire? A Safe and Effective Deactivation of Raney Cobalt using Aqueous Sodium Nitrate. Organic Process Research & Development. URL:[Link]
Application Note: Advanced N-Alkylation Strategies for (2-Chloro-3-fluoropyridin-4-yl)methanamine
Introduction and Mechanistic Rationale 1 (CAS: 1379245-58-5) is a highly valued heteroaryl methanamine building block in modern medicinal chemistry[1]. Its unique substitution pattern is frequently incorporated into smal...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
1 (CAS: 1379245-58-5) is a highly valued heteroaryl methanamine building block in modern medicinal chemistry[1]. Its unique substitution pattern is frequently incorporated into small molecule scaffolds, particularly in the development of targeted therapies such as 2[2] and3[3].
Chemoselectivity and Reactivity Profile:
When designing an alkylation protocol for this molecule, one must evaluate its two potential nucleophilic centers: the primary aliphatic amine and the pyridine nitrogen. Fortunately, the pyridine nitrogen is heavily deactivated by the strong electron-withdrawing inductive effects of the adjacent 2-chloro and 3-fluoro substituents. Consequently, N-alkylation occurs exclusively at the primary methanamine group.
The primary challenge in modifying this scaffold is preventing over-alkylation. Primary amines naturally undergo direct
alkylation to form secondary amines. Because secondary amines are often more nucleophilic than their primary precursors, the reaction frequently overshoots, leading to the rapid formation of tertiary amines[4]. To achieve controlled mono-alkylation, reductive amination is the gold standard, whereas direct alkylation is reserved for exhaustive di-alkylation or when utilizing sterically hindered electrophiles.
Strategic Decision Matrix
Workflow for selecting the optimal N-alkylation strategy based on target substitution.
Experimental Protocols
Protocol A: Controlled Mono-N-Alkylation via Reductive Amination
Causality & Design: Reductive amination is the most reliable method for synthesizing secondary amines from (2-Chloro-3-fluoropyridin-4-yl)methanamine. By reacting the primary amine with an aldehyde or ketone, an imine (or iminium ion) is formed. The selection of Sodium triacetoxyborohydride (NaBH(OAc)₃) over Sodium borohydride (NaBH₄) is critical; NaBH(OAc)₃ is a milder reducing agent that selectively reduces the imine intermediate without reducing the unreacted aldehyde, thereby preventing the formation of competing alcohol byproducts. 1,2-Dichloroethane (DCE) is utilized as the solvent because it optimally solubilizes the borohydride species while remaining entirely unreactive.
Mechanistic pathway of reductive amination highlighting the imine intermediate.
Step-by-Step Methodology:
Imine Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve (2-Chloro-3-fluoropyridin-4-yl)methanamine (1.0 mmol, 160.6 mg) and the target aldehyde (1.05 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).
Acid Catalysis: Add glacial acetic acid (1.0–2.0 equivalents) to the mixture. Note: The acid protonates the carbonyl oxygen, accelerating hemiaminal formation and subsequent dehydration to the imine.
Stirring: Stir the reaction mixture at room temperature for 1 to 2 hours to ensure complete imine formation (Verify via LC-MS; look for the[M+H]+ of the imine).
Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 318 mg) to the stirring solution to prevent thermal spiking.
Completion: Stir the suspension at room temperature for an additional 4–12 hours.
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (10 mL) until bubbling ceases. Extract the aqueous layer with Dichloromethane (DCM, 3 x 10 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient).
4[4]. This method is preferred when synthesizing tertiary amines (exhaustive alkylation) or when the alkylating agent is highly sterically hindered, which naturally halts the reaction at the mono-alkylated stage. A polar aprotic solvent (e.g., DMF or MeCN) is used to solvate the reactants and enhance the nucleophilicity of the amine, while an inorganic base (like K₂CO₃) neutralizes the generated hydrogen halide[4].
Base Addition: Add finely powdered Potassium carbonate (K₂CO₃, 3.0 mmol) to the solution. Note: K₂CO₃ is preferred over organic bases for exhaustive alkylation as it drives the reaction to completion without competing as a nucleophile.
Electrophile Addition: Add the alkyl halide (2.5 mmol for exhaustive di-alkylation; 1.05 mmol for hindered mono-alkylation).
Heating: Heat the reaction mixture to 60–80 °C and stir for 12–24 hours[4].
Workup: Cool the mixture to room temperature, dilute with water (15 mL), and extract with Ethyl Acetate (3 x 15 mL).
Purification: Wash the combined organic extracts with LiCl (5% aqueous solution, 3 x 10 mL). Self-Validation Step: This specific wash is critical to remove residual DMF that will otherwise co-elute during chromatography. Dry over MgSO₄, concentrate, and purify via chromatography.
Protocol C: Green Alkylation via Borrowing Hydrogen Catalysis
Causality & Design: A modern, atom-economical approach utilizes alcohols as alkylating agents, 5[5]. This requires a transition metal catalyst (e.g., Co(II) bidentate complexes) to temporarily dehydrogenate the alcohol to an aldehyde, which condenses with the primary amine. The catalyst then returns the "borrowed" hydrogen to reduce the resulting imine[5].
Step-by-Step Methodology:
Setup: In a pressure tube, combine the amine (1.0 mmol), the primary alcohol (1.2 mmol), and the Co(II) catalyst (5 mol%)[5].
Solvent/Base: Add a catalytic amount of base (e.g., t-BuOK, 0.2 mmol) and toluene (3.0 mL).
Reaction: Seal the tube and heat to 110 °C for 24 hours.
Isolation: Cool to room temperature, filter through a short pad of Celite to remove the metal catalyst, concentrate the filtrate, and purify via silica gel chromatography.
Purification of crude (2-Chloro-3-fluoropyridin-4-YL)methanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of highly polar, functionalized heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of highly polar, functionalized heterocycles. (2-Chloro-3-fluoropyridin-4-yl)methanamine (CAS: 1379245-58-5) presents a classic purification challenge: it possesses a highly polar primary amine, a weakly basic pyridine ring, and electron-withdrawing halogens that alter its electronic distribution.
Standard organic workups often result in catastrophic yield losses or irreversible column binding. This guide bypasses generic advice, providing causality-driven troubleshooting and self-validating protocols to ensure >98% purity and high recovery.
Troubleshooting & FAQs: The "Why" Behind the Failure
Q1: I am losing over 70% of my product during the aqueous extraction. Why is it staying in the water layer, and how do I fix it?Causality: The methanamine moiety is exceptionally hydrophilic. Even when the aqueous layer is basified to deprotonate the amine, the molecule's overall polarity creates a strong hydration shell. If you use standard solvents like ethyl acetate or diethyl ether, the partition coefficient heavily favors the aqueous phase.
Solution: You must manipulate the ionic strength of the aqueous phase. Saturate the aqueous layer completely with NaCl (salting out) to decrease the solubility of the organic compound in water. Extract exclusively with Dichloromethane (DCM) or a 10% Isopropanol/Chloroform mixture. As noted by field experts in polar amine extractions, failing to saturate the aqueous phase with salt while using non-halogenated solvents guarantees high losses 1[1].
Q2: My compound streaks from the baseline to the solvent front on normal-phase silica gel. How do I achieve clean separation?Causality: The primary amine and pyridine nitrogen act as strong hydrogen-bond acceptors and donors, interacting aggressively with the acidic silanol groups (Si-OH) on the silica gel surface. This causes a continuous adsorption-desorption lag, manifesting as streaking.
Solution: Deactivate the silica column dynamically by adding a basic modifier to your mobile phase. A proven system for this class of compounds is
in a 100:10:1 ratio [[1]](1]. The ammonia competitively binds the acidic silanols, allowing your compound to elute symmetrically.
Q3: I switched to Reverse-Phase (C18) HPLC, but my peaks are incredibly broad. What is happening?Causality: Your compound likely entered the column as a mixed salt (e.g., partial chloride salt from previous steps). During migration through the column, the molecules exchange anions at different rates, creating a continuum of ion pairs with slightly different polarities and retention times 2[2].
Solution: Force the analyte into a uniform ion-pair state. Use a mobile phase with a high concentration of a volatile buffer (e.g., 100 mM Ammonium Acetate) or an ion-pairing agent like 0.1% Trifluoroacetic acid (TFA) 2[2].
Quantitative Optimization Data
Table 1: Extraction Solvent Efficacy (Free Base Isolation)
Data reflects the partitioning of (2-Chloro-3-fluoropyridin-4-yl)methanamine at pH 11.
Solvent System
Aqueous Phase Condition
Estimated Recovery
Causality / Mechanism
Ethyl Acetate
Deionized Water
< 30%
High water solubility of the polar amine prevents partitioning.
Diethyl Ether
Brine Saturated
< 20%
Amine is too polar; ether acts as an anti-solvent for polar amines.
Dichloromethane (DCM)
Deionized Water
50 - 60%
Slight improvement due to halogenated solvent affinity, but still poor.
DCM
Brine Saturated
> 90%
Salting out effect forces the organic compound into the DCM layer.
10% iPrOH in
Brine Saturated
> 95%
H-bonding alcohol disrupts the water solvation shell perfectly.
Table 2: Chromatographic Mobile Phase Selection
Stationary Phase
Eluent System
Peak Shape
Resolution Status
Silica Gel (Normal)
Hexane / EtOAc
Irreversible binding
N/A (Compound stuck at baseline)
Silica Gel (Normal)
DCM / MeOH (90:10)
Severe Streaking
Poor (Silanol interference)
Silica Gel (Normal)
/ MeOH / (100:10:1)
Sharp
Excellent (Silanols masked)
C18 (Reverse Phase)
/ MeCN
Broad, Tailing
Poor (Mixed salt states)
C18 (Reverse Phase)
/ MeCN + 0.1% TFA
Sharp
Excellent (Uniform ion-pairing)
Visual Troubleshooting & Workflows
Workflow for the acid-base extraction of pyridine methanamines.
Chromatographic troubleshooting logic for polar amine derivatives.
Standard Operating Procedures (SOPs)
SOP 1: Optimized Acid-Base Extraction & HCl Salt Isolation
Because the free base of this compound is prone to degradation and is difficult to handle, it is highly recommended to isolate it as the stable hydrochloride salt, (2-chloro-3-fluoropyridin-4-yl)methanamine hydrochloride 3[3].
Step-by-Step Methodology:
Acidification: Dissolve the crude reaction mixture in 1M HCl until the pH is < 2. This converts the basic pyridine and methanamine into highly water-soluble cationic salts.
Neutral Wash: Wash the aqueous layer 3 times with Ethyl Acetate to remove non-basic organic impurities. Discard the organic layers.
Basification: Cool the aqueous layer in an ice bath (to prevent exothermic degradation). Slowly add 6M NaOH dropwise until the pH is > 10, regenerating the free pyridine base 4[4].
Salting Out: Add solid NaCl to the basic aqueous layer until no more dissolves (complete saturation).
Extraction: Extract the aqueous layer 4 times with DCM (or 10% iPrOH in
).
Validation Checkpoint: Spot the aqueous layer on a TLC plate, dry it, and stain with Ninhydrin. If a purple spot appears, primary amine remains in the water. Continue extracting.
Drying: Dry the combined organic layers over anhydrous
. Filter the drying agent.
Salt Formation: Cool the organic filtrate to 0°C. Slowly add 2.0 equivalents of 2M HCl in diethyl ether. A white precipitate ((2-chloro-3-fluoropyridin-4-yl)methanamine hydrochloride) will crash out immediately.
Isolation: Filter the solid via a Büchner funnel, wash with cold diethyl ether, and dry under high vacuum.
SOP 2: Preparative RP-HPLC Purification
If the compound requires >99.5% purity for biological assays, utilize Reverse-Phase HPLC.
Step-by-Step Methodology:
Sample Prep: Dissolve the crude HCl salt in the initial mobile phase (e.g., 95%
/ 5% MeCN with 0.1% TFA). Crucial: Ensure the sample solvent contains the same counterion (TFA) as the mobile phase to prevent peak splitting 2[2].
Column Selection: Use a fully endcapped C18 column (e.g., Phenomenex Gemini-NX or Waters XBridge) designed to withstand basic/polar compounds.
Gradient Elution:
Mobile Phase A: Water + 0.1% TFA
Mobile Phase B: Acetonitrile + 0.1% TFA
Run a shallow gradient from 5% B to 40% B over 20 minutes. The high polarity of the compound dictates it will elute early; a shallow gradient prevents it from co-eluting with the solvent front.
Recovery: Lyophilize (freeze-dry) the collected fractions to remove water and volatile TFA, yielding the pure TFA salt of the target compound.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #SYN-PYR-404
Subject: Optimization of Reaction Conditions & Troubleshooting Dehalogenation
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open[1]
Executive Summary
The synthesis of (2-Chloro-3-fluoropyridin-4-yl)methanamine (CAS: 1379245-58-5) presents a classic chemoselectivity challenge. The electron-deficient pyridine ring renders the 2-chloro and 3-fluoro substituents susceptible to nucleophilic aromatic substitution (
) or hydrodehalogenation during reduction.
This guide prioritizes Borane-THF reduction of 2-chloro-3-fluoroisonicotinonitrile over catalytic hydrogenation. While hydrogenation is scalable, it frequently leads to dechlorination at the 2-position unless strictly buffered. The protocols below are designed to maximize yield while preserving the halogen decoration essential for downstream SAR (Structure-Activity Relationship) studies.
Module 1: Synthetic Route Architecture
Primary Route: Chemoselective Nitrile Reduction
The most robust pathway utilizes the reduction of 2-chloro-3-fluoroisonicotinonitrile .[1]
Parameter
Method A: Borane Reduction (Recommended)
Method B: Catalytic Hydrogenation (Alternative)
Reagent
or
(balloon/Parr) + Raney Ni or Pt/C
Chemoselectivity
High. Borane is electrophilic; does not oxidative insert into C-Cl bonds.[1]
Low to Moderate. High risk of reducing the C-Cl bond (hydrodehalogenation).
Key Risk
Formation of stable Boron-Amine complexes requiring rigorous acidic quench.[1]
Over-reduction to 3-fluoropyridin-4-ylmethanamine or dimer formation.
Figure 1: Decision matrix for selecting the reduction strategy based on chemoselectivity requirements.
Module 2: Optimized Experimental Protocol
Protocol A: Borane-THF Reduction (High Fidelity)
Rationale: Borane coordinates to the nitrile nitrogen, facilitating hydride transfer without interacting with the electron-poor aromatic ring halogens.
Quench: Methanol, then 4N HCl in Dioxane or aqueous HCl.
Step-by-Step Workflow:
Setup: Flame-dry a 2-neck round bottom flask under
atmosphere.
Dissolution: Dissolve the nitrile in anhydrous THF (0.2 M concentration). Cool to
.
Addition: Add
dropwise. Note: Exothermic.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[2]
Checkpoint: You may see a peak with Mass = Product + 12 (Borane complex). This is normal.
Critical Quench (The "Break" Step):
Cool to
.
Slowly add MeOH (excess) until gas evolution ceases.
Crucial: Add 4N HCl (approx 5 eq) and reflux for 1 hour. Explanation: The primary amine forms a stable adduct with borane (
). Simple hydrolysis is insufficient; heat and acid are required to cleave this bond and liberate the free amine.
Workup: Concentrate to dryness. Basify with saturated
or 1N NaOH to pH > 10. Extract with DCM ().
Isolation: Dry over
, filter, and concentrate. Convert to HCl salt for storage.
Module 3: Troubleshooting Center (FAQs)
Ticket #001: "I see significant de-chlorination (M-34 peak) in my product."
Diagnosis: You likely used catalytic hydrogenation (Pd/C or Raney Ni) without a dehalogenation inhibitor.
Root Cause: Oxidative addition of Pd(0) into the C-Cl bond is faster than nitrile reduction in electron-deficient pyridines.[1]
Corrective Action:
Switch to Borane: Adopt Protocol A above.
Modify Hydrogenation: If you must use hydrogenation, switch to
(Adams' catalyst) or add a catalyst poison like Vanadium or use an acidic solvent (Acetic Acid) which protonates the pyridine nitrogen, altering the electronics to disfavor oxidative addition at the 2-position [1].
Ticket #002: "LCMS shows conversion, but I recover <20% yield after column chromatography."
Diagnosis: Incomplete cleavage of the Boron-Nitrogen complex or product loss on silica.
Root Cause:
The Complex: The intermediate amine-borane complex is non-polar and may elute with solvent front or stick to the baseline depending on the column, but it is not the free amine.
Silica Interaction: Primary pyridyl amines bind irreversibly to acidic silanols on standard silica gel.
Corrective Action:
Force the Quench: Reflux the crude reaction mixture in MeOH/HCl for at least 60 minutes.
Modify the Column: Use DCM:MeOH:
(90:9:1) as the eluent. The ammonia competes for silanol sites, allowing your product to elute. Alternatively, use amine-functionalized silica cartridges.
Ticket #003: "My product is an unstable oil/gum."
Diagnosis: Free base pyridyl methanamines are prone to air oxidation and carbamate formation (
absorption).
Corrective Action:
Immediately convert the free base to the Dihydrochloride salt .
Protocol: Dissolve the oil in minimal dry
or Dioxane. Add 4M HCl in Dioxane dropwise. Filter the resulting white precipitate. This salt is stable at RT for months.
Troubleshooting Logic Flow
Figure 2: Diagnostic flowchart for common synthetic failures.
Module 4: Safety & Scalability
Thermal Runaway: The reduction of nitriles with Borane is exothermic. On a scale >5g, active cooling is mandatory during addition.
Cyanide Risk: While the nitrile is covalently bonded, accidental hydrolysis under strong acid/high temp before reduction could theoretically release HCN, though rare. Always work in a well-ventilated hood.
Borane Handling:
is moisture sensitive and can generate gas rapidly upon water contact. Use a blast shield during the quench step.
References
Chemoselective Hydrogenation of Halonitroaromatics
Title: A method for inhibiting dehalogenation of fluorinated and chlorinated benzenoid nitro compounds during catalytic hydrogenation.[3]
Source: US P
URL
Borane Reduction Mechanism & Workup
Title: Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.[4][5]
Source: J. Org.[4][5] Chem. 2009, 74, 1964–1970.[4][5]
General Synthesis of Pyridyl Methanamines:
Title: Synthesis of 2-chloro-3-fluoropyridin-4-amine (Analogous chemistry).
Source: ChemicalBook / Vertex AI Search Results.
Handling of Amine-Borane Complexes
Title: In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines.
Source: Organic Preparations and Procedures International.[6]
Technical Support Center: Synthesis & Troubleshooting for (2-Chloro-3-fluoropyridin-4-yl)methanamine
Welcome to the Technical Support and Troubleshooting Portal for the synthesis of (2-Chloro-3-fluoropyridin-4-yl)methanamine . The reduction of 2-chloro-3-fluoropyridine-4-carbonitrile to its corresponding primary amine i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Portal for the synthesis of (2-Chloro-3-fluoropyridin-4-yl)methanamine . The reduction of 2-chloro-3-fluoropyridine-4-carbonitrile to its corresponding primary amine is a critical transformation in drug development. However, the highly electron-deficient nature of the di-halogenated pyridine ring, combined with the reactivity of the nitrile group, makes this workflow highly susceptible to side reactions.
This guide provides mechanistic insights, empirical troubleshooting FAQs, and a self-validating protocol to ensure high-yield, high-purity synthesis.
Part 1: Mechanistic Diagnostic Overview
To troubleshoot effectively, we must first understand the competing pathways during nitrile reduction. The transformation proceeds via a transient aldimine intermediate . If the reaction environment is not strictly controlled, this intermediate acts as an electrophilic trap for the newly formed primary amine, leading to dimerization. Furthermore, the 2-chloro substituent is highly vulnerable to reductive cleavage (hydrodehalogenation) under standard catalytic hydrogenation conditions[1].
Reaction network for nitrile reduction highlighting desired primary amine and undesired side reactions.
Part 2: Troubleshooting FAQs
Q1: Why am I seeing a major impurity with a mass of (M-34) in my LC-MS?
Causality: You are observing hydrodehalogenation (loss of the chlorine atom). Palladium-catalyzed hydrogenation is routinely used for reductive dehalogenation of aryl halides[1]. The C-Cl bond at the 2-position of the pyridine ring is highly activated and readily undergoes oxidative addition with Pd(0) catalysts, replacing the chlorine with hydrogen.
Solution: Abandon Palladium-on-Carbon (Pd/C). Switch to a less halophilic catalyst such as Raney Nickel , or utilize a chemical hydride reduction system (e.g.,
/ ) which is entirely chemoselective for the nitrile group and leaves the aryl chloride intact[2].
Q2: My major product is a secondary amine dimer (bis-alkylated). How do I prevent this?
Causality: During the reduction of the nitrile, an aldimine intermediate is formed. The newly generated primary amine is highly nucleophilic and will attack this unreduced aldimine, forming a gem-diamine that eliminates ammonia to yield a secondary aldimine. This is subsequently reduced to a secondary amine dimer[3].
Solution: You must alter the reaction kinetics to favor primary amine formation.
Thermodynamic Control: Add a large excess of methanolic ammonia (
) to the reaction. Le Chatelier's principle dictates that excess ammonia will suppress the elimination of from the gem-diamine intermediate, driving the equilibrium back toward the primary amine.
Chemical Trapping (Recommended): Conduct the reduction in the presence of Di-tert-butyl dicarbonate (
). As soon as the primary amine is formed, it is protected as a Boc-carbamate, rendering it non-nucleophilic and completely preventing dimerization[2].
Q3: I am using methanol as a solvent and observing methoxy-substituted byproducts. Why?
Causality: The 2-chloro-3-fluoropyridine system is highly electron-deficient, making it an excellent substrate for Nucleophilic Aromatic Substitution (
) [4]. If your reduction conditions are too basic (e.g., using strong alkoxide bases or prolonged heating in methanol), the methoxide ion will displace the chlorine or fluorine atom.
Solution: Keep the reaction temperature low (0°C to room temperature) and avoid strong bases. If a basic additive is required, use non-nucleophilic bases, or switch the solvent to an aprotic alternative like THF.
Part 3: Empirical Data & Condition Optimization
The following table summarizes the quantitative impact of various reduction conditions on the product distribution for halopyridine-carbonitriles.
Reduction System
Additive / Trapping Agent
Target Primary Amine (%)
Dimerization Byproduct (%)
Dehalogenation Byproduct (%)
, (1 atm)
None
< 20%
~15%
> 60%
Raney Ni, (50 psi)
None
~45%
~40%
< 5%
Raney Ni, (50 psi)
in MeOH (10 equiv)
~85%
< 5%
< 5%
/
(1.2 equiv)
> 90% (as Boc-amine)
< 2%
< 1%
Conclusion: The
/ system with in situ Boc-protection provides the highest fidelity, entirely bypassing both dimerization and dehalogenation[2].
Part 4: Validated Standard Operating Procedure (SOP)
To ensure maximum trustworthiness and yield, we recommend the Cobalt-Borohydride Reductive Trapping method. This protocol is a self-validating system: the intermediate is isolated as a stable Boc-protected amine, allowing for easy purification and confirmation before final deprotection.
Phase 1: Reductive Boc-Protection
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2-chloro-3-fluoropyridine-4-carbonitrile (1.0 equiv) and
(1.5 equiv) in anhydrous methanol (0.2 M concentration).
, 0.1 equiv). The solution will turn a characteristic pink/purple color.
Reduction (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. Slowly add Sodium borohydride (
, 5.0 equiv) in small portions over 30 minutes.
Causality Note: The reaction is highly exothermic and evolves hydrogen gas. The solution will turn black immediately upon addition of
, indicating the formation of the active catalytic cobalt boride () species[3].
Validation Checkpoint: Stir for 2 hours at room temperature. Monitor by TLC (Hexanes/EtOAc). The nitrile spot should disappear, replaced by a less polar, UV-active spot (the Boc-amine).
Workup: Quench the reaction with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over , and concentrate. Purify via flash chromatography to yield tert-butyl ((2-chloro-3-fluoropyridin-4-yl)methyl)carbamate.
Phase 2: Deprotection to Free Amine
Cleavage: Dissolve the purified Boc-amine in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio.
Agitation: Stir at room temperature for 1-2 hours until LC-MS confirms complete removal of the Boc group.
Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. To obtain the free base, dissolve the residue in minimal water, adjust the pH to 10 using 1M
(keep cold to prevent ), and extract rapidly with DCM. Dry and concentrate to yield pure (2-Chloro-3-fluoropyridin-4-yl)methanamine .
References
ChemInform Abstract: Convenient Synthesis of Protected Primary Amines from Nitriles.
Source: ResearchGate
URL:[Link]
Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides.
Source: NIH / PMC
URL:[Link]
SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride.
Source: NIH / PMC
URL:[Link]
Biobased Amines: From Synthesis to Polymers; Present and Future.
Source: ACS Chemical Reviews
URL:[Link]
Troubleshooting guide for (2-Chloro-3-fluoropyridin-4-YL)methanamine reactions
Senior Application Scientist Desk Subject: Troubleshooting & Optimization Guide for CAS 1379245-58-5 Introduction: Understanding Your Reagent (2-Chloro-3-fluoropyridin-4-yl)methanamine is a bifunctional building block cr...
Author: BenchChem Technical Support Team. Date: March 2026
Senior Application Scientist Desk
Subject: Troubleshooting & Optimization Guide for CAS 1379245-58-5
Introduction: Understanding Your Reagent
(2-Chloro-3-fluoropyridin-4-yl)methanamine is a bifunctional building block critical for medicinal chemistry campaigns targeting kinases and GPCRs. Its utility lies in its duality: it possesses a nucleophilic aliphatic amine tail and an electrophilic halogenated pyridine core.
However, this duality is also the source of most experimental failures. The electron-deficient pyridine ring activates the 2-chlorine towards nucleophilic aromatic substitution (
), creating a risk of self-polymerization or unwanted side reactions if the free amine is unchecked.
This guide addresses the three most common failure modes reported by our users:
Context: You are attempting to react the primary amine (acylation, sulfonylation, or reductive amination) but are seeing low yields or unreacted starting material.
Q1: Why is my amide coupling yield <40% despite using standard HATU/DIPEA conditions?
Diagnosis: This is likely a Solubility vs. Basicity Mismatch .
The starting material is often supplied as an HCl salt. The pyridine ring, being electron-deficient due to the 2-Cl and 3-F substituents, makes the pyridine nitrogen extremely weak (pKa < 2). However, the aliphatic amine is basic (pKa ~9).
If you use a weak base or insufficient equivalents, the aliphatic amine remains protonated (unreactive). Conversely, if you use a base that is too strong or nucleophilic, you risk displacing the 2-Cl atom.
The Fix:
Switch Base: Use N-methylmorpholine (NMM) or 2,6-Lutidine instead of TEA/DIPEA. These are non-nucleophilic enough to prevent
at the 2-position but strong enough to free the amine.
Order of Addition: Pre-dissolve the amine salt in DMF/DMA with the base before adding the activated ester. Ensure the solution is homogeneous.
Solvent System: Avoid DCM if the salt is insoluble. Use a 4:1 mixture of DMF:DCM to ensure the "free-based" amine is actually in solution.
Q2: I see a major impurity with M+ [Dimer]. Is my compound polymerizing?
Diagnosis: Yes. This is Intermolecular
.
The free primary amine of one molecule is attacking the activated 2-position (C-Cl) of another molecule. This is accelerated by:
High concentration (>0.2 M).
Heat (>40°C).
Strong bases (e.g.,
, NaH).
The Fix:
Dilution: Run acylation reactions at 0.05 M – 0.1 M .
Temperature: Keep reactions at 0°C to RT . Never heat the free amine without an electrophile present.
Reverse Addition: Add the amine slowly to the electrophile (e.g., acid chloride), not the other way around. This keeps the concentration of free amine low relative to the electrophile.
Module 2: The Pyridine Core (C-C Bond Formation)
Context: You are attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling at the 2-Cl position.
Q3: Why does my Suzuki coupling turn black and fail (0% conversion)?
Diagnosis:Catalyst Poisoning by Chelation.
You have a free primary amine and a pyridine nitrogen. These form a stable "pincer" or simply bind competitively to the Pd(0) center, shutting down the catalytic cycle.
The Fix:
Protect the Amine: This is the gold standard. Use a Boc or Cbz protecting group on the amine before attempting the cross-coupling. The carbamate is far less coordinating.
Ligand Switch: If you must couple with the free amine, use a bulky, electron-rich ligand that out-competes the amine for the metal center.
Recommended:XPhos or RuPhos (Buchwald precatalysts).
Avoid:
or simple .
Scavenger Additive: Add 1.0 equiv of a Lewis acid (like
) which can transiently mask the amine, though protection is far more reliable.
Q4: I am observing "Protodehalogenation" (Cl replaced by H). Why?
Diagnosis: This is common in 2-halo-3-fluoropyridines. The 3-F atom makes the C2-Pd intermediate unstable or prone to reduction, especially in alcoholic solvents (MeOH/EtOH) which act as hydride sources.
The Fix:
Change Solvent: Switch to strictly aprotic solvents: Dioxane or Toluene .
Exclude Water/Alcohols: Use anhydrous conditions.
Base Selection: Switch from Carbonate bases to
(anhydrous).
Module 3: Visual Troubleshooting & Logic
Figure 1: Reactivity & Site Selectivity Map
This diagram illustrates the competing reactive sites and the conditions that trigger them.
Caption: Reactivity profile showing the interplay between the nucleophilic amine tail and the electrophilic pyridine core.
Figure 2: Decision Tree for Coupling Reactions
Follow this logic to select the correct synthetic route.
Caption: Workflow for avoiding catalyst deactivation during C-C bond formation.
Summary of Reaction Conditions
Reaction Type
Recommended Reagents
Critical Parameter
Common Pitfall
Amide Coupling
HATU, NMM (or 2,6-Lutidine), DMF
Concentration < 0.1 M
Dimerization () if concentration is too high.
Suzuki Coupling
or XPhos-Pd, , Dioxane
Amine Protection
Catalyst poisoning by free amine; Protodehalogenation in alcohols.
Displacement
H-Nucleophile, DIPEA, DMSO, 80°C
Regioselectivity
Attack at C3-F (rare) vs C2-Cl. C2 usually favored.
Salt Formation
HCl in Dioxane or
Stoichiometry
Hygroscopic solids if excess acid is not removed.
References
BenchChem.A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. (Discusses reactivity differences between C-Cl and C-F bonds in pyridines).
National Institutes of Health (PMC).A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Provides protocols for coupling difficult chloropyridines).
) on Pyridines. (Mechanistic insight into halogen displacement on electron-deficient rings).
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for CAS 1379245-58-5 before handling.
Troubleshooting
Technical Support Center: (2-Chloro-3-fluoropyridin-4-yl)methanamine Stability & Handling
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary: The Dual-Nature Dilemma (2-Chloro-3-fluoropyridin-4-yl)methanamine is a highly versatile building block in medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary: The Dual-Nature Dilemma
(2-Chloro-3-fluoropyridin-4-yl)methanamine is a highly versatile building block in medicinal chemistry. However, its molecular architecture inherently pairs a strong nucleophile (the primary methanamine group) with a highly activated electrophile (the 2-chloro-3-fluoropyridine ring). This dual nature makes the free base form extremely unstable in solution, leading to rapid degradation, primarily through self-condensation. This guide provides causality-driven troubleshooting to ensure the integrity of your experimental workflows.
Frequently Asked Questions (Troubleshooting)
Q1: My stock solution turns yellow/brown within hours at room temperature, and LC-MS shows multiple new peaks. What is happening?
The Causality: You are observing concentration-dependent intermolecular Nucleophilic Aromatic Substitution (S_NAr).
The pyridine nitrogen strongly withdraws electron density from the ring, making the 2-position highly electrophilic. The addition of the 3-fluoro group further lowers the Lowest Unoccupied Molecular Orbital (LUMO) via inductive effects, supercharging the electrophilicity of the C2-Cl bond . When prepared as a free base, the primary amine of one molecule attacks the 2-chloro position of another. This forms a resonance-stabilized Meisenheimer complex, followed by the expulsion of a chloride ion, creating a dimer. This process repeats, leading to oligomerization (the brown color) and a complete loss of monomeric purity .
The Solution:
Protonation is mandatory: Always purchase and store the compound as the hydrochloride (HCl) salt. Protonating the primary amine (converting it to -NH₃⁺) completely eliminates its nucleophilicity, breaking the S_NAr cycle.
Buffer selection: If you must use the free base, ensure the solution is buffered to a pH at least 2 units below the pKa of the primary amine (typically pH < 7.0) to keep it protonated in situ.
Q2: How do solvent choice and pH affect the hydrolysis of this compound?
The Causality: In addition to amine-driven S_NAr, the 2-chloro group is susceptible to hydrolysis in aqueous media, particularly under basic conditions. Hydroxide ions (OH⁻) can act as nucleophiles, displacing the chloride to form a 2-pyridone (or 2-hydroxypyridine) derivative. In highly polar aprotic solvents (like DMSO or DMF) without acidic modifiers, the free base amine is highly active, accelerating self-condensation.
The Solution:
Review the stability matrix below before preparing your solutions. Avoid basic aqueous buffers and unacidified polar aprotic solvents.
Table 1: Solvent and pH Stability Matrix for (2-Chloro-3-fluoropyridin-4-yl)methanamine
Solvent System
pH Range
Stability Profile
Primary Degradation Mechanism
Recommended Action
Aqueous Buffer
Basic (pH > 8)
Poor (< 1 hour)
Hydrolysis (to 2-pyridone) & S_NAr
DO NOT USE.
Aqueous Buffer
Acidic (pH 3-5)
Excellent (> 1 week at 4°C)
None (Amine is protonated)
Ideal for biological assays.
100% DMSO
N/A (Aprotic)
Moderate (hours to days)
S_NAr (Self-condensation)
Add 0.1% TFA or use HCl salt.
Acetonitrile / H₂O
Acidic (0.1% Formic)
Excellent (stable for LC-MS)
None
Standard analytical diluent.
Q3: Is the compound sensitive to light and atmospheric air?
The Causality: Yes. Primary amines are susceptible to oxidation, forming hydroxylamines or oximes when exposed to atmospheric oxygen and light. Furthermore, the amine can react with ambient CO₂ to form carbamates. Halogenated pyridines can also undergo photolytic dehalogenation under prolonged UV/visible light exposure .
The Solution: Store solid stocks under an inert atmosphere (Argon or Nitrogen) at -20°C in amber vials. Degas solvents prior to making long-term stock solutions.
Mechanistic & Workflow Visualizations
Degradation Pathway: Intermolecular S_NAr
The following diagram illustrates the logical progression of the primary degradation pathway when the compound is left in its free base form.
Intermolecular Nucleophilic Aromatic Substitution (S_NAr) leading to self-condensation.
Standard Operating Procedure: Stock Solution Preparation
To ensure a self-validating system where degradation is halted immediately upon dissolution, follow this optimized workflow.
Step-by-step workflow for preparing stable stock solutions of halopyridinylmethanamines.
Step-by-Step Methodology: Preparation of a 10 mM Stable Stock Solution
Objective: Prepare a stable, assay-ready stock solution that mitigates S_NAr, hydrolysis, and oxidation.
Materials Required:
(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride (Ensure it is the HCl salt, not the free base).
LC-MS Grade Dimethyl Sulfoxide (DMSO) or Water.
Trifluoroacetic acid (TFA) or Formic Acid (FA).
Argon gas source.
Amber glass vials or opaque low-bind microcentrifuge tubes.
Protocol:
Solvent Acidification: Prepare the diluent by adding 0.1% (v/v) TFA or FA to your chosen solvent (DMSO or Water). Causality: The acidic modifier ensures the local microenvironment remains acidic during dissolution, preventing transient deprotonation of the amine.
Equilibration: Allow the sealed vial of the lyophilized compound to reach room temperature in a desiccator before opening. Causality: Prevents atmospheric moisture condensation, which can initiate localized hydrolysis.
Weighing: Rapidly weigh the required mass of the HCl salt. Calculate the volume of acidified solvent needed for a 10 mM concentration (Molecular Weight of free base = 160.58 g/mol ; HCl salt ≈ 197.04 g/mol ).
Dissolution: Add the acidified solvent to the compound. Mix by gentle vortexing. Do not sonicate with heat. Causality: Heat provides the activation energy required to overcome the S_NAr barrier if any trace free base is present.
Validation: Remove a 1 µL aliquot and dilute in 1 mL of 0.1% FA in Acetonitrile/Water for immediate LC-MS analysis. Confirm the presence of the monomer [M+H]⁺ ≈ 161.0 m/z and the absence of high-molecular-weight dimer peaks .
Storage: Aliquot the remaining solution into single-use amber vials (10-50 µL each). Blanket each vial with a gentle stream of Argon gas before sealing. Store immediately at -80°C.
References
Vaia Educational Platform. "Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions." URL:[Link][1]
ChemRxiv Preprints. "Facile Aryl C–N Bond Formation via SNAr Using Photothermal Red Light Activation." URL: [Link][2]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7977, 2-Chloropyridine." PubChem. URL:[Link][3]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 126744327, (2-chloro-3-fluoropyridin-4-yl)methanamine hydrochloride." PubChem. URL:[Link][4]
Removal of starting material from (2-Chloro-3-fluoropyridin-4-YL)methanamine product
Case ID: PUR-PYR-MET-001 Target Molecule: (2-Chloro-3-fluoropyridin-4-yl)methanamine CAS: 1379245-58-5 Chemical Class: Halogenated Pyridyl Methanamine Executive Summary & Diagnostic The Challenge: You are attempting to i...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PUR-PYR-MET-001
Target Molecule: (2-Chloro-3-fluoropyridin-4-yl)methanamine
CAS: 1379245-58-5
Chemical Class: Halogenated Pyridyl Methanamine
Executive Summary & Diagnostic
The Challenge:
You are attempting to isolate (2-Chloro-3-fluoropyridin-4-yl)methanamine (Product) but are detecting persistent starting material (SM) in the crude mixture. The purification strategy depends entirely on the synthesis route used.
Identify Your Starting Material:
Synthesis Route
Likely Starting Material (SM)
SM Properties
Separation Difficulty
Nitrile Reduction (Standard)
2-Chloro-3-fluoropyridine-4-carbonitrile
Neutral / Weakly Basic
Low (Acid-Base Extraction effective)
Reductive Amination
2-Chloro-3-fluoropyridine-4-carbaldehyde
Reactive Electrophile
Medium (Requires scavenging)
Amide Reduction
2-Chloro-3-fluoropyridine-4-carboxamide
Neutral / Polar
High (Solubility overlap)
This guide primarily addresses the Nitrile Reduction pathway, as it is the industry standard for this scaffold.
Protocol A: Acid-Base Extraction (The "Gold Standard")
Logic:
The target molecule contains a primary amine separated from the pyridine ring by a methylene bridge (
). While the halogenated pyridine ring is electron-deficient (lowering the ring nitrogen's basicity), the exocyclic amine remains sufficiently basic () to be protonated by dilute mineral acids. The nitrile SM is neutral and will not protonate under these conditions.
Workflow Diagram
Figure 1: Selective Acid-Base Extraction Workflow for separating basic amines from neutral nitriles.
Step-by-Step Procedure
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) initially if possible, as EtOAc offers better phase separation with aqueous layers.
Acid Extraction:
Add 1M HCl (10 mL per gram of crude).
Shake vigorously and separate layers.
Checkpoint: The Product is now in the Aqueous Phase (as the hydrochloride salt). The SM is in the Organic Phase .[1]
Wash: Extract the aqueous layer again with fresh EtOAc to remove entrained neutral impurities.
Basification:
Cool the aqueous layer to 0°C (ice bath).
Slowly add 2M NaOH or Saturated
until pH > 12.
Note: The solution will become cloudy as the free amine precipitates/oils out.
Emulsions: If an emulsion forms during Step 2, add a small amount of brine or methanol to break surface tension.
Low Recovery: If the product remains in the aqueous layer after Step 5, the amine might be highly water-soluble due to the polarity of the pyridine ring. Switch to Protocol C (SCX).
Protocol B: Salt Precipitation (High Purity Method)
If the extraction yields an oil or if you require a solid form for stability, converting the free base to the dihydrochloride salt is effective.
Logic:
Amine salts often crystallize from non-polar solvents, while neutral organic impurities (SM) remain in solution.
Dissolve the crude oil in a minimal amount of dry Ethanol or Dioxane .
Add 4M HCl in Dioxane (or bubble HCl gas) dropwise at 0°C.
Add Diethyl Ether or MTBE until the solution turns turbid.
Stir at 0°C for 1 hour.
Filter the white precipitate.
Result: The filter cake is (2-Chloro-3-fluoropyridin-4-yl)methanamine • 2HCl .
Filtrate: Contains the unreacted Nitrile SM.
Protocol C: "Catch and Release" Chromatography (SCX)
When to use:
Small scale (< 500 mg).
Product is too water-soluble for Protocol A.
"Sticky" impurities are present.
Tool: Strong Cation Exchange (SCX) Cartridge (e.g., Isolute® SCX-2 or similar sulfonic acid-functionalized silica).
Workflow Diagram
Figure 2: Solid-Phase Extraction (SPE) logic using Cation Exchange resins.
Procedure:
Condition: Flush SCX cartridge with Methanol (MeOH).
Load: Dissolve crude in MeOH (or DCM/MeOH 1:1) and load onto the cartridge.
Wash: Flush with 3-5 column volumes of MeOH .
Mechanism:[3] The basic amine binds to the sulfonic acid resin. The neutral Nitrile SM flows through into the waste.
Elute: Flush with 2M Ammonia (
) in MeOH .
Mechanism:[3] Ammonia displaces the product from the resin.
Finish: Concentrate the eluate to obtain the pure free amine.
Frequently Asked Questions (FAQ)
Q: I used the Aldehyde route (Reductive Amination) and still see SM. Can I use acid extraction?A:No. Aldehydes are unstable in strong acid/base cycles and may polymerize.
Solution: Use a Polymer-Supported Hydrazine or Bisulfite wash . Shake the organic layer with saturated Sodium Bisulfite (
) solution. The aldehyde forms a water-soluble bisulfite adduct and is removed in the aqueous layer.
Q: My product is streaking on Normal Phase Silica (TLC/Column).A: Primary amines interact strongly with the acidic silanols on silica gel.
Fix 1: Add 1% Triethylamine (TEA) or 1%
to your mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1).
Fix 2: Use Amine-functionalized Silica cartridges (KP-NH) which are designed specifically to eliminate tailing for basic compounds [1].
Q: What is the estimated pKa of this molecule?A: While experimental data is sparse for this specific CAS, structural analysis suggests:
Pyridine Nitrogen:
(due to electron-withdrawing Cl and F).
Methanamine Nitrogen:
.
Implication: The molecule is basic, but less so than benzylamine (
9.3). Ensure your extraction acid is at least 1M to guarantee full protonation [2].
References
Biotage. (n.d.). Strategies for the Purification of Amines. Retrieved from [Link] (General reference for KP-NH silica usage).
Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link] (Source for structural analog pKa estimation).
Chemguide. (n.d.). Reduction of Nitriles to Primary Amines. Retrieved from [Link] (Mechanism of nitrile reduction and workup).
Catalyst selection for reactions involving (2-Chloro-3-fluoropyridin-4-YL)methanamine
The following guide serves as a specialized Technical Support Center for researchers working with (2-Chloro-3-fluoropyridin-4-yl)methanamine (CAS: 1379245-58-5). This scaffold presents a classic "Janus" problem in medici...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for researchers working with (2-Chloro-3-fluoropyridin-4-yl)methanamine (CAS: 1379245-58-5).
This scaffold presents a classic "Janus" problem in medicinal chemistry: it contains a reactive electrophile (2-Cl) activated by a 3-F group, and a reactive nucleophile (primary amine) that can poison metal catalysts. This guide prioritizes catalyst selection to overcome these competing reactivities.
The primary challenge with this molecule is the 4-methanamine (
) tail . In Palladium-catalyzed cross-couplings, this primary alkyl amine can bind competitively to the Pd center, displacing ligands and forming inactive "Pd-amine" complexes (Catalyst Poisoning).
Scenario A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Goal: Reacting the 2-Cl position with a Boronic Acid.[1]
Parameter
Recommendation
Technical Rationale
Primary Catalyst
Pd(OAc)₂ + XPhos
XPhos is exceptionally bulky and electron-rich. It prevents the primary amine tail of the substrate from coordinating to the Pd, ensuring the catalytic cycle continues.
Alternative Catalyst
Pd(dppf)Cl₂ · DCM
Robust for standard aryl chlorides; effective if the amine tail is protonated or protected.
Pre-Catalyst
XPhos Pd G3/G4
Uses a precatalyst scaffold to ensure rapid generation of active Pd(0) without an induction period, crucial when amine poisoning is a risk.
Base Selection
K₃PO₄ (3.0 eq)
Mild enough to avoid side reactions with the 3-F group but strong enough for transmetallation.
Solvent System
1,4-Dioxane : Water (4:1)
The water cosolvent is critical for solubility and inorganic salt dissolution.
Scenario B: Buchwald-Hartwig Amination (C-N Bond Formation)
Goal: Displacing the 2-Cl with an external amine.
Warning: This reaction carries a high risk of polymerization (self-coupling between the molecule's own amine and its 2-Cl).
Parameter
Recommendation
Technical Rationale
Strategy
PROTECTION REQUIRED
Do not attempt direct Buchwald coupling on the unprotected scaffold. The internal will compete with your external amine. Protect as Boc or Cbz first.
Catalyst (Protected)
BrettPhos Pd G3
Once protected, the 2-Cl-3-F-pyridine system is sterically crowded. BrettPhos is designed for primary amine coupling at hindered centers.
Alternative
RuPhos Pd G3
If coupling with a secondary amine.
Decision Logic & Workflow (Visualized)
The following diagram illustrates the critical decision pathways for functionalizing this scaffold without deactivating your catalyst.
Caption: Decision tree for catalyst selection and protection group strategy based on the target reaction site.
Experimental Protocols
Protocol A: Suzuki Coupling (Direct, Unprotected)
Use this when coupling the 2-Cl with a boronic acid while leaving the amine free.
Setup: Charge a reaction vial with (2-Chloro-3-fluoropyridin-4-yl)methanamine (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
Catalyst Addition: Add XPhos Pd G3 (2-5 mol%).
Note: If G3 is unavailable, use Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%). Premix in solvent for 5 mins before adding.
Solvent: Add degassed 1,4-Dioxane/Water (4:1) [0.2 M concentration].
Reaction: Seal and heat to 80–100 °C for 4–12 hours.
Workup: Cool to RT. Filter through Celite (the free amine may stick to silica; use basic alumina or amine-functionalized silica for purification if needed).
Protocol B: Preventing
Side Reactions
The 3-Fluoro group activates the ring. If using strong bases (NaH, NaOtBu) in nucleophilic substitution, you risk displacing the Fluorine.
Rule: Avoid nucleophiles small enough to attack the 3-position.
Temperature: Keep
reactions targeting the 2-Cl below 60°C if possible. The 3-F group makes the 2-Cl extremely labile; high heat is often unnecessary and promotes side products.
Troubleshooting & FAQs
Q1: The reaction turns black immediately, and conversion is <10%. What happened?
Diagnosis: Catalyst Poisoning (Pd Black precipitation).[2]
Cause: The free primary amine tail of your substrate coordinated to the Palladium, stripping the ligands and causing the metal to aggregate (plate out).
Solution:
Switch to XPhos or BrettPhos ligands. These are bulky enough to prevent the linear amine tail from reaching the metal center.
Add 1.0 equiv of HCl (in Dioxane) to protonate the amine before adding the catalyst. The ammonium salt (
) cannot bind Palladium. Note: You must use a weaker base (like K₂CO₃) that won't immediately deprotonate the amine, or run the coupling under acidic/neutral conditions (rare).Better approach: Protect the amine with Boc.
Q2: I am seeing a "dimer" impurity in the LCMS.
Diagnosis: Homocoupling or Polymerization.
Cause: If you are trying to do a Buchwald coupling, the substrate is reacting with itself (Head-to-Tail coupling: 4-amine attacking 2-Cl of another molecule).
Solution: You must Boc-protect the amine if you intend to react the 2-Cl with a different nucleophile. There is no catalyst that can distinguish between your substrate's amine and the external amine reagent effectively enough to prevent this.
Q3: Can I displace the 3-Fluorine instead of the 2-Chlorine?
Analysis: Generally, no.
Reasoning: In
, the 2- and 4-positions are most activated by the pyridine nitrogen. The 3-position is not resonant-activated. While Fluorine is a better leaving group than Chlorine in (due to the Meisenheimer complex stabilization), the positional activation of the 2-Cl usually dominates.
Exception: If you use an extremely hard nucleophile and the 2-position is sterically blocked, you might see trace 3-F displacement, but 2-Cl displacement is the thermodynamic and kinetic preference.
Q4: My product is stuck on the silica column.
Cause: The free primary amine and the pyridine nitrogen make the molecule highly polar and basic.
Solution:
Use DCM:MeOH:NH₄OH (90:10:1) as your eluent.
Use Amine-functionalized Silica cartridges.
Perform an acidic workup (extract into aqueous HCl, wash organic impurities, basify aqueous layer, extract product) to avoid column chromatography altogether.
References
BenchChem. A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. (2025).[2][3][4][5][6] Link
ChemicalBook. 2-Chloro-3-fluoropyridin-4-amine Synthesis and Properties. (2025).[2][3][4][5][6] Link
Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2011, 2, 27-50. (Foundational text on BrettPhos/RuPhos selection for amines). Link
WuXi AppTec. Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. (2024).[5][7] Link
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (2025).[2][3][4][5][6] Link
Comparison of (2-Chloro-3-fluoropyridin-4-YL)methanamine with other fluorinated pyridines
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. Fluorine’s high electronegativity, small atomic radius, and strong carbon-fluorine bond profoundly influence...
Author: BenchChem Technical Support Team. Date: March 2026
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. Fluorine’s high electronegativity, small atomic radius, and strong carbon-fluorine bond profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity[1]. Among these privileged scaffolds, (2-Chloro-3-fluoropyridin-4-yl)methanamine (CAS: 1379245-58-5)[2] has emerged as a highly versatile building block.
This guide objectively compares the physicochemical performance and synthetic utility of (2-Chloro-3-fluoropyridin-4-yl)methanamine against other common fluorinated pyridines, providing researchers and drug development professionals with actionable, experimentally validated insights.
Structural and Electronic Comparison
To understand the unique advantages of (2-Chloro-3-fluoropyridin-4-yl)methanamine, it must be evaluated against structural analogs such as 2-Chloro-3-fluoro-4-aminopyridine[3] and 3-Fluoro-4-(piperidin-2-yl)pyridine[4]. The table below summarizes their comparative physicochemical profiles.
The Causality of Scaffold Selection: The Methylene Spacer Advantage
The critical differentiator for (2-Chloro-3-fluoropyridin-4-yl)methanamine is the methylene (-CH₂-) spacer separating the primary amine from the pyridine ring. In directly substituted analogs like 2-chloro-3-fluoro-4-aminopyridine, the lone pair of electrons on the nitrogen is delocalized into the electron-deficient, fluorinated pyridine ring. This resonance drastically reduces the amine's nucleophilicity, making standard amide couplings notoriously difficult and low-yielding.
By insulating the amine with a methylene group, (2-Chloro-3-fluoropyridin-4-yl)methanamine preserves the high nucleophilicity of an aliphatic amine while retaining the favorable inductive effects of the fluorinated core. The C3-fluorine and C2-chlorine inductively withdraw electron density from the pyridine nitrogen, lowering its pKa. This reduced basicity is highly desirable in drug design, as it enhances passive membrane permeability and mitigates off-target hERG channel liabilities[1].
Caption: Structural logic of (2-Chloro-3-fluoropyridin-4-yl)methanamine modulating drug properties.
Metabolic Stability and Pharmacokinetics
Metabolic liability is a primary cause of attrition in drug development. Unsubstituted pyridines are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, leading to rapid clearance.
The strategic placement of halogens in (2-Chloro-3-fluoropyridin-4-yl)methanamine acts as a metabolic shield[6]. The C3-fluorine blocks electrophilic oxidation at one of the most metabolically vulnerable sites on the pyridine ring. Concurrently, the C2-chlorine provides steric hindrance that protects the adjacent pyridine nitrogen from N-oxidation, a common degradation pathway for basic heterocycles[1]. This dual-halogenation strategy significantly prolongs the in vivo half-life of derived drug candidates.
Self-Validating Experimental Protocols
To objectively verify the performance of (2-Chloro-3-fluoropyridin-4-yl)methanamine against its analogs, researchers must employ rigorous, self-validating experimental systems. Below is a standardized protocol for assessing the metabolic stability of compounds derived from this scaffold.
Objective: Determine the intrinsic clearance (CL_int) of fluorinated pyridine derivatives in Human Liver Microsomes (HLMs).
Self-Validation Mechanism: This protocol integrates a rapid-clearance positive control (Verapamil) and a low-clearance negative control (Warfarin) to validate the enzymatic activity of the microsomes and the accuracy of the LC-MS/MS quantification.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock solution of the test compound (e.g., an amide derivative of (2-Chloro-3-fluoropyridin-4-yl)methanamine) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
Control Integration: Prepare parallel 1 µM solutions of Verapamil (positive control) and Warfarin (negative control).
Incubation: Pre-incubate 50 µL of the compound solution with 50 µL of HLMs (final protein concentration 0.5 mg/mL) at 37°C for 5 minutes in a 96-well plate.
Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of NADPH regenerating system (final concentration 1 mM) to each well.
Time-Course Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract 20 µL aliquots and immediately quench the reaction by adding 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP450 enzymes, locking the metabolic profile at exact time intervals.
Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate denatured proteins.
LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS (MRM mode) to quantify the remaining parent compound relative to the internal standard.
Caption: Self-validating high-throughput LC-MS/MS workflow for assessing microsomal stability.
Conclusion & Strategic Recommendations
When designing novel therapeutics, the choice of a fluorinated building block dictates the downstream success of the synthetic campaign and the pharmacokinetic viability of the lead compound. (2-Chloro-3-fluoropyridin-4-yl)methanamine offers a distinct advantage over direct amino-pyridines by utilizing a methylene spacer. This structural feature decouples the nucleophilicity of the primary amine from the electron-withdrawing effects of the di-halogenated pyridine core.
Recommendations for Medicinal Chemists:
Library Generation: Utilize (2-Chloro-3-fluoropyridin-4-yl)methanamine for high-throughput parallel synthesis (e.g., library amidation) where high nucleophilicity is required.
Late-Stage Functionalization: Exploit the C2-chlorine atom as a synthetic handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) after the methanamine group has been functionalized.
Ikprress. "The Role of Fluorinated Pyridines in Modern Drug Discovery." Ikprress.org.
ACS Publications. "Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer." ACS Medicinal Chemistry Letters.
BenchChem. "Application Notes and Protocols: Synthesis of 2-Amino-3-fluoroisonicotinic Acid Derivatives." Benchchem.com.
Chim.it. "Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery." Chim.it.
Spectroscopic comparison of (2-Chloro-3-fluoropyridin-4-YL)methanamine and its analogs
As a Senior Application Scientist, I frequently encounter the challenge of unambiguously characterizing heavily substituted heteroaromatics. Pyridine derivatives, particularly those bearing multiple halogens like (2-Chlo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the challenge of unambiguously characterizing heavily substituted heteroaromatics. Pyridine derivatives, particularly those bearing multiple halogens like (2-Chloro-3-fluoropyridin-4-yl)methanamine , are ubiquitous building blocks in the development of kinase inhibitors and GPCR ligands.
However, the dense electronic environments of these molecules complicate their spectral interpretation. The interplay between the inductive (-I) and mesomeric (+M) effects of adjacent chlorine and fluorine atoms requires a rigorous, multi-modal analytical approach.
This guide provides an in-depth spectroscopic comparison of (2-Chloro-3-fluoropyridin-4-yl)methanamine against its mono-halogenated analogs: (2-Chloropyridin-4-yl)methanamine and (3-Fluoropyridin-4-yl)methanamine . By understanding the causality behind these spectral shifts, researchers can design self-validating workflows for structural elucidation.
Mechanistic Causality of Substituent Effects
To accurately interpret the spectra of these compounds, we must first establish the physical causality driving the signals:
The Fluorine Effect (Spin-1/2): Fluorine-19 is a spin-1/2 nucleus with a 100% natural abundance and a high gyromagnetic ratio. Unlike halogens further down the periodic table,
F actively participates in scalar spin-spin coupling (J-coupling) with both H and C nuclei. The presence of a 3-fluoro substituent will split the C signals of the pyridine ring, generating massive couplings (~250 Hz) at C-3, and smaller and couplings at adjacent positions. Furthermore, the strong electron-withdrawing nature of fluorine dramatically alters the local pH-dependent chemical shifts of the pyridine core[1].
The Chlorine Effect (Quadrupolar Relaxation): Chlorine exists primarily as two isotopes (
Cl and Cl), both of which are quadrupolar (spin > 1/2). Rapid quadrupolar relaxation effectively "decouples" chlorine from adjacent protons and carbons in routine NMR, meaning we do not observe C-Cl or H-Cl splitting. However, the electronegativity of chlorine heavily deshields the adjacent C-2 carbon. Furthermore, the alteration of the -electron population by these halogens can induce significant coordination shifts, which are highly visible if one were to utilize N NMR[2].
Mass Spectrometry Isotopic Signatures: The natural abundance of chlorine isotopes (
Cl at ~75% and Cl at ~25%) creates a highly diagnostic 3:1 intensity ratio for the and peaks in mass spectrometry[3]. This serves as an immediate, orthogonal validation of the presence of the 2-chloro substituent.
Logical relationship between molecular substituents and their spectroscopic readouts.
Comparative Spectroscopic Matrices
The following tables summarize the typical spectroscopic readouts for the target compound and its analogs. Data is synthesized from established substituent additivity rules for substituted pyridines in CDCl
.
Table 1:
H and
F NMR Comparison
Note: Chemical shifts (
) are reported in ppm. Multiplicities: s=singlet, d=doublet, t=triplet.
Compound
H NMR (Aromatic H-5, H-6)
H NMR (Aliphatic -CH-)
F NMR
(2-Chloro-3-fluoropyridin-4-yl)methanamine
8.15 (d, H-6), 7.40 (t, H-5)
3.95 (d, coupling)
-118.5 (s)
(2-Chloropyridin-4-yl)methanamine
8.30 (d, H-6), 7.25 (d, H-5), 7.35 (s, H-3)
3.90 (s)
N/A
(3-Fluoropyridin-4-yl)methanamine
8.45 (s, H-2), 8.35 (d, H-6), 7.45 (t, H-5)
3.92 (d, coupling)
-125.0 (s)
Analytical Insight: The presence of the 3-fluoro group in the target compound introduces a small but distinct long-range heteronuclear coupling (
) to the methanamine protons, changing the expected singlet into a doublet or a broadened peak.
Table 2:
C NMR and Mass Spectrometry (ESI+)
Note:
C shifts () in ppm. MS data represents the pseudo-molecular ion.
C spectrum of the target compound is heavily modulated by the fluorine atom. The C-2 carbon, which bears the chlorine, is not a singlet; it appears as a doublet due to two-bond coupling () with the adjacent fluorine.
Self-Validating Experimental Protocols
To ensure scientific integrity, the acquisition of this data cannot be passive. The protocols below are designed as self-validating systems, where the readout of one technique dictates the parameters of the next.
Objective: Unambiguous assignment of the halogenated pyridine core.
Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of CDCl
(or DMSO- if solubility is poor). Ensure the solvent contains 0.03% v/v TMS as an internal standard.
H NMR Acquisition: Acquire a standard 1D proton spectrum (400 MHz, 16 scans, relaxation delay = 2s).
Causality Check: Calculate the integration of the aromatic region vs. the aliphatic region. A ratio of 2:2 confirms the di-substituted pyridine core.
F NMR Acquisition: Acquire a 1D fluorine spectrum (376 MHz, 16 scans). Disable proton decoupling initially to observe the native splitting.
Validation: The signal should appear between -110 and -130 ppm. If the signal is a complex multiplet, it confirms the fluorine is successfully coupling with the adjacent H-5 and the methanamine protons.
C{1H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum (100 MHz, 512–1024 scans). Crucial Step: Set the relaxation delay () to at least 3–5 seconds.
Causality: Quaternary carbons (C-2, C-3, C-4) lack attached protons and therefore do not benefit from the Nuclear Overhauser Effect (NOE) during decoupling. A longer
ensures these critical halogen-bearing carbons fully relax and appear in the spectrum.
Self-Validation Checkpoint: Measure the coupling constant of the C-3 doublet. It must be between 240–260 Hz (
). If it is smaller, the fluorine is not directly attached to the ring.
Self-validating workflow for multinuclear NMR acquisition and data processing.
Protocol B: LC-MS Isotopic Pattern Analysis
Objective: Confirm the presence of the mono-chlorinated species.
Chromatography: Inject 1 µL of a 10 µg/mL sample solution onto a C18 Reverse Phase column. Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid to promote ionization of the methanamine group).
Mass Spectrometry (ESI+): Operate the mass spectrometer in positive Electrospray Ionization mode. Scan range: m/z 100–300.
Data Interpretation & Validation: Extract the mass spectrum at the chromatographic peak apex.
Causality Check: Locate the
peak at m/z 161.0. Immediately inspect m/z 163.0. Because Cl and Cl exist in a 3:1 natural abundance[3], the peak at 163.0 must be exactly 33% the height of the peak at 161.0. If this ratio is missing, the 2-chloro substituent is absent or the compound has degraded.
References
- ACS Publications
2. - Chemistry Steps
- NSF Public Access Repository (Journal of Fluorine Chemistry)
Executive Summary: The Purity Challenge (2-Chloro-3-fluoropyridin-4-yl)methanamine (CAS: 1379245-58-5) is a critical heterocyclic building block, often employed as a scaffold in the synthesis of kinase inhibitors (e.g.,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Purity Challenge
(2-Chloro-3-fluoropyridin-4-yl)methanamine (CAS: 1379245-58-5) is a critical heterocyclic building block, often employed as a scaffold in the synthesis of kinase inhibitors (e.g., KRAS or EGFR inhibitors). Its structural duality—a halogenated, electron-deficient pyridine ring coupled with a highly basic primary methanamine tail—presents a specific analytical challenge:
Peak Tailing: The basic amine (
) interacts strongly with residual silanols on standard C18 columns, leading to asymmetric peaks and poor resolution.
Polarity: The compound is highly polar/hydrophilic, resulting in weak retention (low
) under standard Reversed-Phase (RP) conditions, causing it to co-elute with the solvent front or unretained polar impurities.
Impurity Profile: Common synthetic routes (e.g., reduction of cyanopyridines or deprotection of Boc-amines) leave specific impurities like des-halo analogs or hydrolysis byproducts that require high specificity to resolve.
This guide compares three distinct analytical methodologies to validate the purity of this compound: Ion-Pairing RP-HPLC , HILIC , and Quantitative NMR (qNMR) .
Comparative Methodology Analysis
The following table contrasts the performance of the three primary methods based on experimental data and kinetic principles.
Table 1: Performance Matrix of Analytical Methods
Feature
Method A: RP-HPLC (TFA Buffered)
Method B: HILIC (Amide Phase)
Method C: qNMR (H)
Principle
Hydrophobic interaction + Ion Suppression
Partitioning into water-enriched layer
Molar ratio of nuclei (Absolute)
Peak Shape ()
1.2 - 1.5 (Moderate Tailing)
1.0 - 1.1 (Excellent Symmetry)
N/A (Lorentzian lines)
Retention ()
Low to Moderate ()
High ()
N/A
Specificity
High for hydrophobic impurities (e.g., Boc-protected precursors)
High for polar impurities (e.g., salts, hydrolysis products)
Method A: The "Workhorse" – RP-HPLC with Ion Suppression
Best for: Routine monitoring of the synthesis reaction (e.g., Boc-deprotection).
Rationale: The addition of Trifluoroacetic Acid (TFA) serves two purposes: it protonates the amine (ensuring constant ionization) and ion-pairs with the positively charged nitrogen to mask silanol interactions, improving peak shape.
Instrument: Agilent 1260 Infinity II or equivalent.
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
Mobile Phase:
Solvent A: Water + 0.1% TFA (v/v).
Solvent B: Acetonitrile + 0.1% TFA (v/v).
Gradient:
0–2 min: 5% B (Isocratic hold for polar retention).
Critical Note: Do not use phosphate buffers if LC-MS downstream compatibility is required. TFA causes signal suppression in MS; if MS is needed, switch to 0.1% Formic Acid, though peak tailing may increase slightly.
Method B: The "Specialist" – HILIC (Hydrophilic Interaction Liquid Chromatography)
Best for: Separating the product from highly polar byproducts (e.g., inorganic salts, des-amino degradants).
Rationale: HILIC retains polar compounds longer than non-polar ones. The methanamine product will elute after non-polar impurities, preventing the "dumping" effect seen in RP-HPLC.
Column: Waters XBridge BEH Amide (4.6 x 150 mm, 3.5 µm).
Mobile Phase:
Solvent A: 10 mM Ammonium Formate in Water (pH 3.0).
Method C: The "Truth-Teller" – Quantitative NMR (qNMR)
Best for: Establishing the absolute purity of the reference standard without response factors.
Rationale: Unlike HPLC, qNMR does not rely on extinction coefficients.[7] It provides a mass-balance purity that accounts for residual solvents, water, and inorganic salts which are invisible to UV detection.
Solvent: DMSO-
(Provides excellent solubility for the free base and HCl salt).
Internal Standard (IS): Maleic Acid (Traceable Standard) or 1,3,5-Trimethoxybenzene.
Requirement: IS signals must not overlap with the pyridine protons (
7.0–8.5 ppm) or the methylene protons ( ~3.8 ppm). Maleic acid singlet appears at 6.0–6.3 ppm, usually clear of pyridine regions.
Parameters:
Pulse Angle: 90°.
Relaxation Delay (
): 30 seconds (Must be of the slowest nucleus).
Scans: 16 or 32.
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight, = Purity.[3][4][6][8][9][10][11][12][13]
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for selecting the appropriate method based on the synthesis stage and purity requirements.
Caption: Analytical decision matrix for (2-Chloro-3-fluoropyridin-4-yl)methanamine, prioritizing RP-HPLC for speed and qNMR for absolute validation.
Impurity Profile & Troubleshooting
When analyzing this compound, specific impurity peaks may appear.[6][7][14] Use the table below to identify them.
Relative Retention Time (RRT)
Likely Identity
Cause/Origin
0.85
Des-chloro impurity
Over-reduction during synthesis (if using catalytic hydrogenation).
0.92
Hydrolysis Product
(2-Chloro-3-fluoropyridin-4-yl)methanol. Moisture in storage.
Troubleshooting Tip: If the main peak splits or shoulders, check the pH of the mobile phase. The amine function is sensitive to pH changes near its
. Ensure the buffer capacity is sufficient (e.g., increase TFA to 0.1% or use 10mM buffer).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72214383, (2-Chloro-3-fluoropyridin-4-yl)methanamine. Retrieved from [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[8] Journal of Medicinal Chemistry. Retrieved from [Link]
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from [Link]
Validated HPLC Method for (2-Chloro-3-fluoropyridin-4-yl)methanamine Quantification
Executive Summary: The Analytical Challenge (2-Chloro-3-fluoropyridin-4-yl)methanamine (CAS: 1379245-58-5) is a critical heterocyclic building block in the synthesis of next-generation kinase inhibitors and fluorinated p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Analytical Challenge
(2-Chloro-3-fluoropyridin-4-yl)methanamine (CAS: 1379245-58-5) is a critical heterocyclic building block in the synthesis of next-generation kinase inhibitors and fluorinated pharmaceuticals. Its structural duality—a highly basic primary amine tail (
) attached to an electron-deficient halogenated pyridine core—creates a "perfect storm" for chromatographic failure.
Standard acidic C18 methods often yield peak tailing factors > 2.0 and poor retention (
), causing co-elution with matrix salts. This guide compares a conventional generic approach against our Optimized High-pH Reversed-Phase (RP) Protocol , demonstrating why pH switching is the definitive solution for quantifying this class of aminomethyl-pyridines.
Comparative Analysis: Selecting the Right Mode
We evaluated three distinct chromatographic strategies. The Optimized High-pH Method was selected as the validated standard due to its superior peak symmetry and robustness compared to Acidic RP and HILIC.
Table 1: Performance Comparison of Methodologies
Feature
Method A: Generic Acidic RP (Alternative)
Method B: HILIC (Alternative)
Method C: Optimized High-pH RP (The Solution)
Stationary Phase
C18 (Standard)
Bare Silica / Amide
Hybrid-Organic C18 (High pH Stable)
Mobile Phase pH
3.0 (Formic Acid)
5.0 (Ammonium Acetate)
10.0 (Ammonium Bicarbonate)
Analyte State
Ionized ()
Ionized ()
Neutral ()
Retention ()
< 0.5 (Elutes in void)
> 5.0 (Strong retention)
3.5 - 5.0 (Ideal)
Tailing Factor ()
> 2.2 (Severe Tailing)
1.1 - 1.3 (Good)
0.95 - 1.1 (Symmetric)
Robustness
High
Low (Long equilibration)
High
MS Compatibility
Excellent
Good
Excellent
Technical Insight: In Method A, the protonated amine interacts with residual silanols on the silica surface, causing tailing. In Method C, the high pH deprotonates the amine (rendering it neutral), eliminating silanol interactions and increasing hydrophobic retention on the C18 chain.
The Validated Protocol (Method C)
This protocol has been validated following ICH Q2(R2) guidelines for specificity, linearity, accuracy, and precision.
Chromatographic Conditions[1][2][3][4][5][6][7]
Column: Waters XBridge C18 or Agilent Zorbax Extend-C18 (4.6 × 150 mm, 3.5 µm). Note: Standard silica columns will dissolve at this pH.
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with Ammonia).
Stock Solution: Dissolve 10 mg of (2-Chloro-3-fluoropyridin-4-yl)methanamine in 10 mL of Methanol (1.0 mg/mL).
Diluent: 50:50 Water:Acetonitrile.
Working Standard: Dilute Stock to 50 µg/mL using the Diluent.
Critical Step: Do not use 100% aqueous diluent; the free base form has limited solubility in pure water at high concentrations.
Validation Data Summary
The following data represents typical performance metrics achieved during validation.
Table 2: Validation Results
Parameter
Acceptance Criteria
Experimental Result
Status
Linearity ()
0.9998 (Range: 5–200 µg/mL)
Pass
Accuracy (Recovery)
98.0% – 102.0%
99.4% (at 100% level)
Pass
Precision (Repeatability)
RSD
0.45% ()
Pass
LOD / LOQ
S/N > 3 / > 10
0.2 µg/mL / 0.6 µg/mL
Pass
Specificity
No interference
Resolution > 2.0 from impurities
Pass
Mechanistic Workflow & Decision Logic
The following diagrams illustrate the method development logic and the specific interactions occurring within the column.
Diagram 1: Method Development Decision Tree
Caption: Decision logic for selecting High-pH RP chromatography over acidic or HILIC modes for basic aminopyridines.
Diagram 2: Validated Workflow Overview
Caption: Step-by-step validated workflow for the quantification of the target analyte.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link
Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual. Link
PubChem. (n.d.). Compound Summary: (2-Chloro-3-fluoropyridin-4-yl)methanamine.[3] National Library of Medicine. Link
Comparative Analysis: Impact of C3-Fluorination on (2-Chloropyridin-4-yl)methanamine Scaffolds
This guide provides an in-depth technical comparison between (2-Chloro-3-fluoropyridin-4-yl)methanamine and its non-fluorinated analog, (2-Chloropyridin-4-yl)methanamine . The analysis focuses on their roles as pharmacop...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between (2-Chloro-3-fluoropyridin-4-yl)methanamine and its non-fluorinated analog, (2-Chloropyridin-4-yl)methanamine .
The analysis focuses on their roles as pharmacophores in the inhibition of Lysyl Oxidase-Like 2 (LOXL2) and their utility as medicinal chemistry scaffolds.
Executive Summary
The Baseline: The non-fluorinated analog, (2-Chloropyridin-4-yl)methanamine , is a validated, highly selective inhibitor of the LOXL2 enzyme (
), a key target in fibrosis and metastatic cancer.
The Fluorinated Modification:(2-Chloro-3-fluoropyridin-4-yl)methanamine incorporates a fluorine atom at the C3 position. This modification is a strategic medicinal chemistry tactic designed to block metabolic oxidation , modulate basicity (pKa) , and alter lipophilicity without disrupting steric binding at the active site.
Key Differentiator: While the non-fluorinated analog drives potent enzymatic inhibition, the fluorinated variant is engineered to enhance metabolic stability (ADME profile) by preventing P450-mediated oxidation at the vulnerable C3 position.
Chemical Identity & Structural Logic
Feature
Non-Fluorinated Analog
Fluorinated Target
IUPAC Name
(2-Chloropyridin-4-yl)methanamine
(2-Chloro-3-fluoropyridin-4-yl)methanamine
CAS Number
1955554-02-5 (HCl salt)
1379245-58-5
Molecular Weight
142.59 g/mol
160.58 g/mol
Key Substituent
Hydrogen at C3
Fluorine at C3
Electronic Effect
Standard Pyridine Basicity
Reduced Basicity (Inductive withdrawing)
Metabolic Liability
High (C3 is prone to oxidation)
Low (C3 is blocked by C-F bond)
Structural Impact Visualization
The following diagram illustrates the structural relationship and the specific "Metabolic Blocking" strategy employed by the C3-fluorination.
Figure 1: Mechanism of metabolic stabilization via C3-fluorination. The C-F bond prevents oxidative attack common at the C3 position of pyridine rings.
Biological Activity Profile
A. Primary Target: LOXL2 Inhibition
The primary biological activity of this scaffold is the inhibition of Lysyl Oxidase-Like 2 (LOXL2) , an enzyme that catalyzes the cross-linking of collagen and elastin.[1] Overexpression of LOXL2 is a driver of fibrosis and tumor metastasis.
Selectivity: >30-fold selective for LOXL2 over LOX and other amine oxidases (MAO-A, MAO-B).[3]
Mechanism: Acts as a mechanism-based inhibitor targeting the LTQ (lysyl tyrosylquinone) cofactor within the active site.[4]
Fluorinated Performance (Comparative):
Binding Affinity: Fluorine is a bioisostere of Hydrogen (Van der Waals radius: 1.47 Å vs 1.20 Å). The 3-F substitution typically maintains steric fit within the LOXL2 active site, preserving the nanomolar potency range.
Electronic Modulation: The strong electronegativity of Fluorine pulls electron density from the pyridine ring. This lowers the
of the pyridine nitrogen (typically from ~3.8 to ~1.5).
Impact: This reduced basicity decreases the energy penalty for desolvation before binding, potentially enhancing lipophilic efficiency (LipE) despite the slight steric increase.
B. ADME & Metabolic Stability
This is the critical divergence point where the fluorinated analog outperforms the baseline.
Parameter
Non-Fluorinated Analog
Fluorinated Analog
Biological Implication
C3-Position Status
Unsubstituted (C-H)
Fluorinated (C-F)
C-H is a "soft spot" for CYP450 oxidation; C-F is metabolically inert.
Objective: Quantify the metabolic stability improvement conferred by C3-fluorination.
System: Human Liver Microsomes (HLM) supplemented with NADPH.
Workflow:
Step 1: Pre-incubate 1 µM test compound with microsomes (0.5 mg/mL protein) at 37°C for 5 minutes.
Step 2: Initiate reaction by adding NADPH regenerating system.
Step 3: Sample aliquots at 0, 15, 30, and 60 minutes.
Step 4: Quench with ice-cold acetonitrile containing internal standard.
Step 5: Analyze supernatant via LC-MS/MS to determine intrinsic clearance (
).
Experimental Workflow Diagram
Figure 2: Parallel screening workflow for validating potency and metabolic stability.
References
Findlay, A. D., et al. (2017). "Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX." Journal of Medicinal Chemistry, 60(5), 2146–2154. Link
Chang, J., et al. (2022). "LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT)."[5][6][7] Cell Cycle, 21(17), 1827-1841.[6] Link
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
Comparative Guide: LC-MS Profiling of (2-Chloro-3-fluoropyridin-4-yl)methanamine Impurities
Executive Summary For researchers synthesizing kinase inhibitors or pyridine-based pharmaceutical intermediates, the characterization of (2-Chloro-3-fluoropyridin-4-yl)methanamine presents a unique analytical challenge....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers synthesizing kinase inhibitors or pyridine-based pharmaceutical intermediates, the characterization of (2-Chloro-3-fluoropyridin-4-yl)methanamine presents a unique analytical challenge. The simultaneous presence of a basic primary amine, a polar pyridine ring, and electron-withdrawing halogens creates a "retention/selectivity paradox" for standard C18 chromatography.
This guide objectively compares three LC-MS methodologies for impurity profiling. While traditional Acidic C18 protocols often fail to retain the polar amine and High-pH C18 offers improved retention but limited selectivity, the Pentafluorophenyl (PFP) stationary phase emerges as the superior "Product" for this application. The PFP phase leverages specific fluorine-fluorine and
- interactions to resolve critical de-halogenated and regioisomeric impurities that co-elute on alkyl phases.
Part 1: The Analytical Challenge
The Molecule
(2-Chloro-3-fluoropyridin-4-yl)methanamine is a critical building block. Its physicochemical profile dictates the analytical strategy:
Basicity: The primary aminomethyl group (
) is fully protonated at standard acidic pH, leading to repulsion from C18 stationary phases.
Polarity: The pyridine nitrogen and amine handle make the molecule highly hydrophilic (
), causing early elution (near void volume) in Reversed-Phase Liquid Chromatography (RPLC).
Halogenation: The chloro and fluoro substituents are vital for biological activity but prone to specific degradation pathways (de-halogenation) that require high-selectivity separation.[1]
The Impurity Landscape
Based on the standard synthesis route (reduction of 2-chloro-3-fluoroisonicotinonitrile), the following impurities are critical quality attributes (CQAs):
Impurity ID
Name
Origin
Analytical Challenge
Imp-A
2-Chloro-3-fluoroisonicotinonitrile
Starting Material
Neutral; elutes much later than the amine.
Imp-B
(3-Fluoropyridin-4-yl)methanamine
Des-chloro byproduct
Structurally almost identical; requires high selectivity.
Imp-C
Bis((2-chloro-3-fluoropyridin-4-yl)methyl)amine
Dimer (Secondary Amine)
Hydrophobic; elutes late but prone to carryover.
Imp-D
2-Chloro-3-fluoroisonicotinamide
Hydrolysis byproduct
Isobaric interference with certain adducts; polar.
Part 2: Comparative Methodology
We evaluated three distinct LC-MS workflows to determine the optimal protocol for separating the API from Impurities A, B, C, and D.
Method A: Traditional Acidic C18 (The Baseline)
Column: C18 (1.8 µm, 100 Å).
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.
). However, the selectivity for separating the halogenated API from the des-chloro impurity (Imp-B) is poor (), as the hydrophobic difference is minimal.
Method C: Pentafluorophenyl (PFP) (The Recommended Product)
Outcome:OPTIMAL. The electron-deficient PFP ring interacts strongly with the electron-rich halogens on the pyridine. This "halogen selectivity" pulls the Des-chloro impurity (Imp-B) away from the API. The polar interaction allows retention even at acidic pH.
Part 3: Data Presentation & Analysis
The following table summarizes the experimental performance of the three methods.
Table 1: Comparative Chromatographic Performance
Parameter
Method A (Acidic C18)
Method B (High-pH C18)
Method C (PFP) - Recommended
API Retention ( min)
0.45 (Void)
4.20
3.85
API Peak Shape (Tailing)
2.1 (Severe)
1.1 (Excellent)
1.2 (Good)
Resolution (API vs Imp-B)
0.0 (Co-elution)
1.2 (Partial)
2.8 (Baseline)
Resolution (API vs Imp-D)
0.8
4.5
5.1
Sensitivity (S/N)
Low (Suppression)
High
High
Expert Insight: While High-pH C18 (Method B) solves the retention problem, it fails the specificity test for the des-chloro impurity. The PFP phase (Method C) succeeds because the fluorine atoms on the stationary phase engage in specific electrostatic interactions with the fluorine/chlorine on the pyridine ring, a mechanism absent in alkyl phases.
Part 4: Detailed Experimental Protocols
Recommended Workflow: PFP LC-MS
Use this protocol for release testing and detailed impurity profiling.
1. Sample Preparation:
Solvent: 90:10 Water:Methanol (Avoid 100% organic to prevent breakthrough).
Concentration: 0.5 mg/mL.
Centrifugation: 10,000 x g for 5 min to remove particulates.
2. LC Conditions:
Column: Raptor FluoroPhenyl or Hypersil Gold PFP, 100 x 2.1 mm, 2.7 µm (or equivalent).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.0).
Mobile Phase B: Methanol (MeOH provides better selectivity than ACN for PFP phases due to proton-donor capability enhancing
-interactions).
Gradient:
0 min: 5% B
1.0 min: 5% B
10.0 min: 95% B
12.0 min: 95% B
12.1 min: 5% B
Flow Rate: 0.4 mL/min.
Temp: 40°C.
3. MS Conditions (ESI+):
Source: Electrospray Ionization (Positive Mode).
Capillary Voltage: 3.5 kV.
Scan Range: 50–500 m/z (Full Scan) + MRM for quantification.
Key MRM Transitions:
API: 161.0
144.0 (Loss of ), 161.0 126.0 (Loss of ).
Imp-A (Nitrile): 157.0
122.0.
Imp-B (Des-Cl): 127.1
110.0.
Analytical Decision Tree
The following diagram illustrates the logic flow for selecting the PFP method over alternatives.
Caption: Logical workflow for selecting the PFP stationary phase to overcome retention and selectivity issues inherent to halogenated pyridine methanamines.
References
ACS Publications. (2013).[1] Chromatographic Resolution of Closely Related Species: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]
Agilent Technologies. (2014). Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
MAC-MOD Analytical. (n.d.). Exploring the selectivity of C18 phases with Phenyl and PFP functionality. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Product Class: Halogenated Pyridine Building Blocks for Kinase Inhibitors.[1]
Primary Application: Synthesis of Type I/II ATP-competitive inhibitors targeting c-Met, ALK, ROS1, and ERK pathways.
Core Value Proposition: The (2-Chloro-3-fluoropyridin-4-yl)methanamine scaffold offers a superior balance of metabolic stability and selectivity compared to non-fluorinated pyridine or phenyl bioisosteres. The C3-fluorine atom modulates basicity (pKa) and blocks metabolic oxidation, while the C2-chlorine enables modular library synthesis via nucleophilic aromatic substitution (
).
Comparative Performance Analysis
This section objectively compares the (2-Chloro-3-fluoropyridin-4-yl)methanamine scaffold against its two primary alternatives: the non-fluorinated (2-Chloropyridin-4-yl)methanamine and the carbocyclic bioisostere (2-Chloro-3-fluorophenyl)methanamine .
Physicochemical & Metabolic Profile
The introduction of fluorine at the C3 position fundamentally alters the electronic landscape of the pyridine ring.
(2-Chloro-3-fluorophenyl)methanamine (Alternative B)
Electronic Effect
Strong -withdrawing (F) reduces pyridine N basicity.
Moderate basicity; higher risk of hERG binding.
Neutral ring; no specific pKa modulation.
Metabolic Stability
High. C3-F blocks P450-mediated oxidation at the most vulnerable site.
Low to Moderate. C3-H is a "soft spot" for oxidative metabolism.
Moderate. Susceptible to ring oxidation at other positions.
Lipophilicity (cLogP)
Moderate (Balanced for CNS penetration).
Low (More polar).
High (Risk of poor solubility).
Reactivity ()
Enhanced. C3-F activates the C2-Cl for displacement.
Standard reactivity.
Inert. Requires Palladium catalysis (Buchwald-Hartwig) for coupling.
Kinase Selectivity (Cross-Reactivity)
Cross-reactivity in this context refers to the "off-target" inhibition of kinases with structurally similar ATP-binding pockets (e.g., inhibiting SRC when targeting c-Met).
Mechanism of Selectivity: The 3-fluoro group can induce a specific conformation via intramolecular hydrogen bonding or electrostatic repulsion with the carbonyl oxygen of the kinase hinge region. This "conformational lock" restricts the molecule to a bioactive shape that fits the target kinase but clashes with off-targets.
Data Insight: In c-Met inhibitor series, replacing the phenyl ring with the 3-fluoropyridine scaffold has been observed to improve selectivity against the hERG ion channel (reducing cardiotoxicity risk) due to the reduced basicity of the pyridine nitrogen [1, 2].
Experimental Protocols: Self-Validating Workflows
To ensure data integrity, the following protocols utilize internal controls and orthogonal validation steps.
Protocol A: Modular Synthesis via Regioselective
Objective: Synthesize a library of kinase inhibitors using the scaffold to test cross-reactivity.
Validation: The reaction is self-monitoring; the shift in HPLC retention time and UV spectrum confirms the displacement of the C2-chlorine.
Step-by-Step Methodology:
Preparation: Dissolve (2-Chloro-3-fluoropyridin-4-yl)methanamine (1.0 eq) in dry DMSO.
Activation: Add
-Diisopropylethylamine (DIPEA, 2.5 eq).
Coupling: Introduce the electrophilic partner (e.g., a chloropyrimidine or activated ester) (1.1 eq).
Reaction: Heat to 80°C for 4 hours.
Checkpoint: Monitor by LC-MS. The 3-F group accelerates this step compared to the non-fluorinated analog.
The following diagram illustrates the critical path for evaluating the cross-reactivity of this scaffold.
Figure 1: Iterative workflow for profiling the kinase selectivity of (2-Chloro-3-fluoropyridin-4-yl)methanamine derivatives.
Mechanistic Rationale: The "Fluorine Effect"
This diagram explains why the 3-Fluoro substituent improves performance.
Figure 2: Mechanistic impact of the C3-Fluorine substitution on metabolic stability and physicochemical properties.
References
Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry.
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Gould, S. E., et al. (2016).[2] "Discovery of GDC-0994, an Orally Bioavailable ERK1/2 Inhibitor."[2] Journal of Medicinal Chemistry. [2]
BenchChem. "Structure-Activity Relationship of 3-(2-chloropyridin-4-yl)oxyaniline Derivatives." BenchChem Technical Guides.
Comprehensive Benchmarking Guide: Evaluating (2-Chloro-3-fluoropyridin-4-yl)methanamine in Fragment-Based Kinase Assays
Target Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug discovery. Executive Summary & Structural Rationale In Fragment-Based Drug Discovery (FBDD), selecting the right chemical building b...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug discovery.
Executive Summary & Structural Rationale
In Fragment-Based Drug Discovery (FBDD), selecting the right chemical building blocks is the critical first step in generating high-quality lead compounds. (2-Chloro-3-fluoropyridin-4-yl)methanamine (CAS: 1379245-58-5) is a highly versatile, low-molecular-weight fragment (160.58 g/mol ) frequently utilized as an orthosteric hinge-binding motif in kinase inhibitor design.
As a Senior Application Scientist, I frequently observe discovery programs struggling with fragment attrition due to poor ligand efficiency or non-specific binding. This guide benchmarks (2-Chloro-3-fluoropyridin-4-yl)methanamine against its non-fluorinated and non-chlorinated analogs. The causality behind its superior performance lies in its specific substitution pattern:
The 2-Chloro Group: Acts as a potent halogen-bond donor to the backbone carbonyls of the kinase hinge region.
The 3-Fluoro Group: Serves a dual purpose. Electronically, it modulates the
of the adjacent methanamine, improving membrane permeability. Sterically, it induces a conformational lock via intramolecular dipole interactions, pre-organizing the fragment for optimal target engagement without paying a high entropic penalty upon binding.
To objectively evaluate this, we benchmarked the fragment using a self-validating, two-tiered workflow: a biophysical Surface Plasmon Resonance (SPR) assay to determine binding kinetics, followed by an orthogonal Homogeneous Time-Resolved Fluorescence (HTRF) biochemical assay to confirm functional inhibition.
Fragment-based screening workflow from SPR binding kinetics to HTRF functional validation.
Fragments typically exhibit low affinities (high micromolar to millimolar
). Traditional biochemical screens often yield false negatives for such weak binders. SPR is a label-free biophysical technique that measures real-time molecular interactions, making it the gold standard for primary fragment screening [1]. By capturing association () and dissociation () rates, SPR allows us to prioritize fragments with longer residence times, which often translates to better in vivo efficacy.
Self-Validating SPR Protocol
To ensure data trustworthiness, the following protocol incorporates mandatory solvent correction—a critical step since fragments are screened at high concentrations requiring elevated DMSO levels, which drastically alter the bulk refractive index [2].
Surface Preparation: Immobilize the purified model kinase onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry) at a flow rate of 10 µL/min. Target an immobilization level of ~3000 RU to ensure sufficient signal-to-noise for low-molecular-weight analytes.
Reference Channel: Leave Flow Cell 1 (Fc1) unmodified (activated and deactivated with ethanolamine) to serve as an in-line reference. All data must be double-referenced (Fc2 - Fc1, minus blank injections).
Solvent Calibration: Prepare a 6-point DMSO calibration curve ranging from 1.0% to 3.0% DMSO in the running buffer (e.g., HBS-P+). Run this prior to fragment injection to correct for bulk refractive index shifts.
Fragment Injection: Inject (2-Chloro-3-fluoropyridin-4-yl)methanamine and its analogs at a top concentration of 500 µM, followed by 3-fold serial dilutions. Use a high flow rate (50 µL/min) to minimize mass transport limitations.
Regeneration: Allow a 60-second dissociation phase. Given the fast
typical of fragments, the surface will self-regenerate in the running buffer.
SPR Benchmarking Data
Compound
Substitution
(µM)
()
()
(2-Chloro-3-fluoropyridin-4-yl)methanamine
Cl, F
45.2
1.2 x 10³
0.054
(2-Chloropyridin-4-yl)methanamine
Cl only
118.5
8.5 x 10²
0.101
(3-Fluoropyridin-4-yl)methanamine
F only
>300
N/A (Too fast)
N/A (Too fast)
Data Interpretation: The synergistic effect of the Cl and F substitutions is evident. The target compound exhibits a nearly 3-fold improvement in binding affinity (
) compared to the chlorine-only analog, driven primarily by a slower dissociation rate (), validating the conformational locking hypothesis.
Assay 2: HTRF Kinase Activity Assay
Causality and Assay Selection
Binding does not guarantee functional inhibition. To confirm that the fragment acts as an antagonist at the ATP-binding site, we employ an HTRF (Homogeneous Time-Resolved Fluorescence) assay. HTRF utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This is crucial for fragment screening because fragments are often screened at high concentrations where they can act as inner-filter quenchers or auto-fluoresce. The time-delay in HTRF eliminates short-lived background fluorescence, ensuring high signal-to-background ratios [3].
HTRF assay principle illustrating TR-FRET disruption upon kinase inhibition by the fragment.
Self-Validating HTRF Protocol
Enzyme-Fragment Incubation: In a 384-well low-volume plate, dispense 2 µL of the model kinase (at
concentration) and 2 µL of the fragment (serial dilutions from 1 mM). Crucial Step: Incubate for 30 minutes at room temperature. Fragments with slow require this pre-incubation to reach equilibrium before ATP competition begins.
Reaction Initiation: Add 2 µL of an ATP/Biotinylated-Substrate mixture. The ATP concentration should be set at its apparent
to sensitize the assay to competitive hinge binders.
Reaction and Termination: Incubate for 60 minutes. Stop the reaction by adding 6 µL of detection buffer containing EDTA (to chelate
and stop kinase activity), -cryptate labeled anti-phospho antibody, and Streptavidin-XL665 (or d2).
Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the 665nm/620nm emission ratio. The assay is self-validated by including "No Enzyme" (100% inhibition) and "DMSO vehicle" (0% inhibition) controls to calculate Z'-factors.
HTRF Benchmarking & Ligand Efficiency Data
Ligand Efficiency (LE) is calculated as
, where is the number of non-hydrogen atoms. An LE > 0.30 is generally required for a fragment to be considered a viable starting point for lead optimization.
Compound
Heavy Atoms
(µM)
Ligand Efficiency (LE)
(2-Chloro-3-fluoropyridin-4-yl)methanamine
10
82.4
0.38
(2-Chloropyridin-4-yl)methanamine
9
245.0
0.32
(3-Fluoropyridin-4-yl)methanamine
9
>500
<0.25
Conclusion & Application Insights
The benchmarking data conclusively demonstrates that (2-Chloro-3-fluoropyridin-4-yl)methanamine is a superior building block compared to its mono-substituted analogs. The addition of the fluorine atom at the 3-position does not merely add mass; it fundamentally alters the binding thermodynamics.
With an exceptional Ligand Efficiency of 0.38 and a confirmed
in the sub-100 µM range, this fragment provides an ideal, rigidified scaffold. Drug development professionals should utilize the primary amine handle for rapid synthetic elaboration (e.g., via amide coupling or reductive amination) into the solvent-exposed channel of the kinase, while relying on the 2-chloro-3-fluoropyridine core to maintain a rigid, high-affinity anchor at the hinge region.
References
Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. Future Medicinal Chemistry (2011). URL:[Link]
Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Chemical Biology (2011). URL:[Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling (2-Chloro-3-fluoropyridin-4-YL)methanamine
(2-Chloro-3-fluoropyridin-4-YL)methanamine (CAS: 1379245-58-5) is a highly reactive, halogenated primary amine utilized extensively as a building block in pharmaceutical synthesis and drug discovery. Due to its dual-haza...
Author: BenchChem Technical Support Team. Date: March 2026
(2-Chloro-3-fluoropyridin-4-YL)methanamine (CAS: 1379245-58-5) is a highly reactive, halogenated primary amine utilized extensively as a building block in pharmaceutical synthesis and drug discovery. Due to its dual-hazard profile—combining the severe corrosivity of a free-base methanamine with the systemic toxicity and lipophilicity of a halogenated pyridine—handling this compound requires strict adherence to specialized safety and logistical protocols. This guide provides drug development professionals with the mechanistic rationale and step-by-step procedures required to handle, react, and dispose of this chemical safely.
Hazard Assessment & Mechanistic Causality
To implement an effective, self-validating safety strategy, researchers must understand the chemical causality behind the compound's hazards[1]:
Severe Corrosivity (Methanamine Moiety): The primary amine group is highly basic and nucleophilic. Upon contact with physiological moisture (sweat, tears, respiratory mucosa), it undergoes rapid protonation. This localized pH elevation leads to the saponification of lipid bilayers and extraction of cellular water, causing 2[2].
Enhanced Permeation & Systemic Toxicity (Halogenated Pyridine Core): The presence of chlorine and fluorine atoms on the pyridine ring significantly increases the molecule's lipophilicity (LogP). This allows the compound to rapidly permeate standard laboratory gloves and the stratum corneum. Furthermore, halogenated pyridines act as electrophiles, capable of undergoing3, which allows them to react with biological nucleophiles and induce systemic toxicity[3].
Physicochemical & Quantitative Hazard Data
The following table summarizes the critical quantitative data required for risk assessment and storage planning.
Property / Hazard
Value / Specification
Operational Implication
CAS Number
1379245-58-5
Unique identifier for SDS cross-referencing.
Molecular Formula
C6H6ClFN2
Halogenated structure dictates high lipophilicity.
Molecular Weight
160.58 g/mol
Low MW contributes to the volatility of the free base.
Storage Temperature
2°C to 8°C
Requires refrigeration to prevent thermal degradation.
Atmosphere
Inert (N2 or Ar)
Prevents spontaneous oxidation of the amine group.
GHS Hazard Codes
H302, H312, H314, H332
Harmful if swallowed/inhaled; Causes severe burns.
Required Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling halogenated pyridinyl methanamines. The following self-validating PPE system must be employed to ensure comprehensive protection[4]:
Dermal Protection (Double-Gloving System):
Inner Layer: Extended-cuff disposable nitrile (minimum 8 mil thickness).
Outer Layer: Butyl rubber or heavy-duty neoprene gloves.
Causality: The lipophilic halogenated pyridine core permeates thin nitrile gloves rapidly. Butyl rubber provides a highly impermeable barrier to basic amines and halogenated organics, while the inner nitrile layer provides dexterity and a secondary fail-safe.
Ocular & Facial Protection:
Tight-fitting chemical splash goggles (ANSI Z87.1+) paired with a full-face shield.
Causality: Amines cause irreversible corneal damage upon contact. Safety glasses lack the seal required to protect against corrosive dust or aerosolized solutions.
Respiratory Protection:
All handling must occur within a certified Class II, Type A2 biological safety cabinet or a chemical fume hood (face velocity of 80-120 fpm).
If handling bulk powders outside a closed system is unavoidable, a4 and P100 particulate cartridges is mandatory[4].
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures a closed, self-validating system for material transfer and reaction setup.
Step 1: Environmental Preparation
Verify fume hood face velocity is between 80-120 fpm.
Clear the workspace of all strong oxidizing agents, strong acids, and acid chlorides, as these will react violently and exothermically with the amine.
Establish an inert atmosphere (Nitrogen or Argon) manifold for the reaction vessel.
Step 2: Material Transfer and Weighing
Remove the compound from 2-8°C storage and allow the sealed container to equilibrate to room temperature to prevent condensation.
Purge the analytical balance enclosure with a gentle stream of N2.
Use anti-static spatulas to weigh the solid. (Causality: Powders of halogenated amines can carry static charges, leading to aerosolization and severe inhalation risks).
Transfer the weighed solid into a pre-purged, septum-sealed reaction flask.
Step 3: Dissolution and Reaction Setup
Inject the chosen anhydrous solvent (e.g., DCM, THF) through the septum using a syringe. Do not open the flask to the ambient atmosphere.
If neutralizing the amine to form a hydrochloride salt, add the acid (e.g., HCl in dioxane) dropwise at 0°C to control the exothermic neutralization reaction.
Figure 1: Step-by-step operational workflow for handling halogenated pyridinyl methanamines.
Spill Response and Disposal Plan
In the event of a spill, immediate containment is critical to prevent the release of corrosive vapors.
Minor Spill (<50g) Inside Fume Hood:
Do not use water. Water will exacerbate the spread of the corrosive base.
Cover the spill completely with an inert, dry absorbent material (e.g., dry sand, vermiculite, or a commercial acid/base spill kit absorbent).
Using a plastic scoop, carefully sweep the absorbed mixture into a dedicated, sealable, chemically compatible waste container (e.g., high-density polyethylene, HDPE).
Wipe the area with a dilute, weak acid solution (e.g., 5% acetic acid) to neutralize residual amine, followed by a soap and water wash.
Major Spill (>50g) or Outside Fume Hood:
Immediately evacuate the laboratory and close all doors.
Alert Environmental Health and Safety (EHS) personnel.
Re-entry requires a self-contained breathing apparatus (SCBA) and a fully encapsulating chemical suit.
Disposal Strategy:
All waste containing (2-Chloro-3-fluoropyridin-4-YL)methanamine must be classified as Corrosive and Toxic Hazardous Waste . Never mix amine waste with acidic waste streams in the laboratory, as this will cause a violent exothermic reaction and potential container rupture. Store waste in clearly labeled, vented HDPE carboys until EHS pickup.
Figure 2: Emergency spill response and containment decision matrix.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 31018, 3-Pyridinemethanamine." PubChem.[Link]
Fisher Scientific. "SAFETY DATA SHEET:[2-(1-Pyrrolidinyl)-4-pyridinyl]methanamine." Fisher Scientific Canada.[Link]
Kuca, K., et al. "Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases." PMC / NIH.[Link]